6-chloro-7-fluoro-1H-indole
Description
The exact mass of the compound 6-chloro-7-fluoro-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-chloro-7-fluoro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-7-fluoro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEAQMMQYFSXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259860-04-3 | |
| Record name | 6-chloro-7-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
6-chloro-7-fluoro-1H-indole molecular structure
[1]
Executive Summary
6-Chloro-7-fluoro-1H-indole (CAS: 259860-04-3) is a disubstituted indole scaffold acting as a pivotal intermediate in the synthesis of next-generation therapeutics. Its primary industrial application is in the manufacturing of Cudetaxestat (BLD-0409), a non-competitive autotaxin (ATX) inhibitor currently in clinical development for Idiopathic Pulmonary Fibrosis (IPF).
The molecule is characterized by a specific halogenation pattern—chlorine at position 6 and fluorine at position 7—which imparts unique electronic properties. The C7-fluorine atom lowers the pKa of the indole N-H via inductive withdrawal, while the C6-chlorine atom enhances lipophilicity and blocks metabolic oxidation at a typically reactive site.
Chemical Properties & Identification[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 6-Chloro-7-fluoro-1H-indole |
| CAS Number | 259860-04-3 |
| Molecular Formula | C₈H₅ClFN |
| Molecular Weight | 169.58 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Melting Point | 60–65 °C (Lit.)[1] |
| LogP | ~2.8 (Calculated) |
| Acidity (pKa) | ~15 (Indole NH, slightly increased acidity due to F-7) |
| Solubility | Soluble in DMSO, MeOH, DCM; insoluble in water |
Structural Analysis & Electronic Effects
The 6,7-dihalo substitution pattern is not merely structural but functional.
-
C7-Fluorine (Electronic Modulation): The fluorine atom at position 7 exerts a strong inductive electron-withdrawing effect (-I) on the adjacent indole nitrogen (N1). This increases the acidity of the N-H bond compared to unsubstituted indole, facilitating deprotonation reactions (e.g., N-alkylation or arylation) under milder basic conditions.
-
C6-Chlorine (Metabolic Blocking): In many drug scaffolds, the C6 position of the indole ring is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Substituting this hydrogen with chlorine blocks this metabolic pathway, extending the half-life (
) of the parent drug.
Structural Diagram (DOT)
The following diagram illustrates the electronic vectors and metabolic blocking sites.
Caption: Electronic influence of halogen substituents on the indole core. F7 enhances N-H acidity; Cl6 prevents metabolic degradation.
Synthesis Methodologies
Historically, this scaffold was synthesized via the Bartoli Indole Synthesis using 3-chloro-2-fluoronitrobenzene and vinylmagnesium bromide. However, this route suffers from low yields (<15%) and requires cryogenic conditions (-40°C), making it unsuitable for large-scale production.
The modern, scalable protocol utilizes the Sandmeyer-Isatin Route , which offers higher yields and operational safety.
Recommended Protocol: Modified Sandmeyer-Isatin Synthesis
Precursor: 3-Chloro-2-fluoroaniline (CAS: 2106-04-9)
Step 1: Formation of Isonitrosoacetanilide
-
Reagents: 3-Chloro-2-fluoroaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (1.2 eq), Na₂SO₄ (sat. aq).
-
Procedure: Dissolve chloral hydrate and Na₂SO₄ in water. Add the aniline in HCl. Add hydroxylamine HCl. Heat to 55°C.
-
Mechanism: Condensation of the aniline with chloral hydrate and hydroxylamine yields the hydroxyiminoacetamide intermediate.
Step 2: Cyclization to Isatin
-
Reagents: Conc. H₂SO₄.
-
Procedure: Add the intermediate from Step 1 portion-wise to pre-heated (70°C) concentrated sulfuric acid. Maintain temp <80°C.
-
Product: 6-Chloro-7-fluoroindoline-2,3-dione (Isatin intermediate).
-
Note: This electrophilic aromatic substitution closes the ring. The 7-F and 6-Cl substituents direct the cyclization to the C2 position.
Step 3: Reduction to Indole
-
Reagents: Borane-THF complex (BH₃·THF) or LiAlH₄.
-
Procedure: Dissolve the isatin in anhydrous THF. Add reducing agent slowly at 0°C. Reflux for 4–6 hours.
-
Workup: Quench with MeOH/HCl. Extract with EtOAc.
-
Purification: Recrystallization from hexanes/EtOAc or column chromatography.
Synthesis Workflow Diagram (DOT)
Caption: Industrial synthesis pathway via the Sandmeyer-Isatin route, avoiding cryogenic Bartoli conditions.
Medicinal Chemistry Applications
The 6-chloro-7-fluoro-1H-indole scaffold is the pharmacophore foundation for Cudetaxestat (BLD-0409) .
Case Study: Cudetaxestat (BLD-0409)[6]
-
Mechanism of Action: Cudetaxestat is a non-competitive inhibitor of ATX.[3][5] ATX converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a pro-fibrotic signaling lipid.[3]
-
Role of the Indole: The 6-chloro-7-fluoroindole core fits into the hydrophobic pocket of the ATX active site. The 7-F substituent likely engages in specific electrostatic interactions or modifies the pKa of the sulfonamide linker often attached at position 3 in derivatives, while the 6-Cl fills a hydrophobic sub-pocket, increasing potency.
Characterization Data (Expected)
Researchers validating synthesized batches should look for the following spectral signatures.
¹H NMR (500 MHz, DMSO-d₆)
-
δ 11.80 (br s, 1H): Indole N-H (deshielded by F-7).
-
δ 7.55 (d, J = 3.0 Hz, 1H): C2-H.
-
δ 7.30 (dd, J = 8.5, 5.5 Hz, 1H): C5-H (Couples to H4 and F7).
-
δ 7.10 (d, J = 8.5 Hz, 1H): C4-H (Ortho coupling to H5).
-
δ 6.55 (d, J = 3.0 Hz, 1H): C3-H.
-
Note: Coupling constants (J) involving Fluorine (¹⁹F) can cause splitting of H5 (meta-coupling) and carbon signals.
Mass Spectrometry (MS)
-
m/z: 169.0 (M+).
-
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the ³⁵Cl/³⁷Cl isotopes, confirming the presence of chlorine.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).[6]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated indoles can be light-sensitive; use amber vials.
-
Precautions: The 7-fluoro substituent increases lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves and work in a fume hood.
References
- Patent: Method for preparing Cudetaxestat.Google Patents. (CN116239577A).
-
Differentiating Characteristics of Cudetaxestat. American Journal of Respiratory and Critical Care Medicine. 2022;205:A5234.[2] Clinical context of the molecule in IPF. [Link][7]
-
PubChem Compound Summary: 6-Chloro-7-fluoroindole. National Center for Biotechnology Information. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the Synthesis of 6-Chloro-7-fluoro-1H-indole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-chloro-7-fluoro-1H-indole, a key heterocyclic building block in modern medicinal chemistry. Recognizing the critical role of this scaffold in the development of novel therapeutic agents, this document delves into the established and emerging synthetic strategies. The core focus is on providing researchers, scientists, and drug development professionals with a detailed, practical, and scientifically rigorous resource. We will explore the nuances of the Fischer indole synthesis as a primary route, alongside other notable methods, while emphasizing the causality behind experimental choices and providing validated protocols.
Introduction: The Significance of 6-Chloro-7-fluoro-1H-indole in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The specific substitution pattern of 6-chloro-7-fluoro-1H-indole imparts unique physicochemical properties that are highly desirable in drug design. The presence of both a chloro and a fluoro substituent on the benzene portion of the indole ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]
Indeed, 6-chloro-7-fluoro-1H-indole serves as a crucial intermediate in the synthesis of several marketed drugs, including treatments for HIV, type-2 diabetes, and endometriosis.[3] Its versatile structure also makes it a valuable component in the development of agrochemicals, such as herbicides and fungicides, as well as in the production of fine chemicals and dyes.[3] Given its importance, the development of efficient and scalable synthetic routes to this compound is of paramount interest to the chemical and pharmaceutical industries.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to devising a synthesis for 6-chloro-7-fluoro-1H-indole begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. The most common disconnection for indole synthesis is at the C2-C3 bond and the N1-C7a bond, which directly leads to the precursors required for the Fischer indole synthesis.
Caption: Retrosynthetic analysis of 6-chloro-7-fluoro-1H-indole.
This analysis highlights the key building blocks: a substituted phenylhydrazine and a carbonyl compound. The primary challenge then becomes the synthesis of the requisite (3-chloro-2-fluorophenyl)hydrazine.
The Fischer Indole Synthesis: A Cornerstone Approach
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole ring system.[4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and an aldehyde or ketone.[4][5]
Mechanism of the Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is a classic example of a[6][6]-sigmatropic rearrangement.[4][6]
-
Hydrazone Formation: The reaction commences with the formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[4]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[4]
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement to form a di-imine intermediate.[4]
-
Cyclization and Aromatization: The di-imine then cyclizes and, following the elimination of ammonia, aromatizes to yield the final indole product.[4]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ureiko-chem.com [ureiko-chem.com]
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- 5. jk-sci.com [jk-sci.com]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
Precision Synthesis of Halogenated Indoles via Fischer Indolization
Executive Summary
The Fischer indole synthesis remains the premier method for constructing the indole core, a privileged scaffold in medicinal chemistry found in drugs like indomethacin and sumatriptan.[1][2] However, the introduction of halogen substituents (F, Cl, Br, I)—critical for modulating metabolic stability and lipophilicity—introduces significant electronic and regiochemical challenges.[2]
This technical guide addresses the specific nuances of applying the Fischer synthesis to halogenated phenylhydrazines. It moves beyond basic textbook descriptions to provide a rigorous, field-tested framework for predicting regioselectivity, selecting the optimal Lewis/Brønsted acid catalysts, and executing high-yield protocols for 5-, 6-, and 7-halogenated indoles.[2]
Part 1: Mechanistic Masterclass & Halogen Effects
The Electronic Impact of Halogens
The Fischer indole synthesis proceeds through a [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate. While the mechanism is well-understood for simple substrates, halogen substituents dramatically alter the reaction landscape:
-
Ring Deactivation: Halogens are electron-withdrawing groups (EWGs) via induction (-I effect). This deactivates the benzene ring, raising the activation energy for the [3,3]-sigmatropic shift, which disrupts aromaticity.[2] Consequently, halogenated substrates often require higher temperatures or stronger acid catalysts (e.g., Polyphosphoric acid or fused ZnCl₂) compared to alkyl-substituted hydrazines.[2]
-
Nucleophilicity Reduction: The initial formation of the hydrazone is often slower because the hydrazine nitrogen is less nucleophilic.
-
Acid Sensitivity: While C-F bonds are generally stable, C-Br and C-I bonds can be labile under harsh acidic conditions (e.g., refluxing HBr/AcOH), leading to dehalogenation or "halogen dance" side reactions.[2]
Mechanistic Workflow
The following diagram illustrates the critical intermediates, highlighting where electronic effects exert the most influence.
Figure 1: Mechanistic flow of the Fischer Indole Synthesis.[1] The [3,3]-sigmatropic shift is the bottleneck for electron-deficient halogenated substrates.
Part 2: The Regioselectivity Matrix
The most common failure mode in synthesizing halogenated indoles is poor regiocontrol when using meta-substituted phenylhydrazines.
The "Meta-Substituent" Rule
When a substituent is in the meta position of the phenylhydrazine, the cyclization can occur at two distinct ortho positions, leading to a mixture of isomers.
-
Ortho-Halo Hydrazines: Yield 7-haloindoles exclusively. (High Fidelity)
-
Para-Halo Hydrazines: Yield 5-haloindoles exclusively. (High Fidelity)
-
Meta-Halo Hydrazines: Yield a mixture of 4-haloindoles and 6-haloindoles .
-
Rule of Thumb: For electron-withdrawing groups like halogens, the 6-isomer is generally the major product due to steric hindrance at the crowded 4-position (ortho to the halogen). The ratio is typically 60:40 to 80:20 favoring the 6-isomer.
-
Strategic Implication: Fischer synthesis is NOT recommended for the primary synthesis of 4-fluoro, 4-chloro, or 4-bromoindoles due to low yields and difficult separation from the 6-isomer. Alternative methods (e.g., Leimgruber-Batcho or Bartoli) are superior for 4-substituted indoles.[2]
Figure 2: Regioselectivity decision tree. Note the divergence for meta-substituted precursors.
Part 3: Catalyst Selection & Optimization[2]
For halogenated substrates, the choice of acid is a balance between reactivity (strength) and functional group tolerance (mildness).[2]
| Catalyst Class | Examples | Best For... | Notes for Halogenated Substrates |
| Weak Lewis Acid | ZnCl₂, ZnCl₂/AcOH | General Purpose | Excellent for F and Cl. Often requires high temps (refluxing AcOH or melt).[2] Best balance of yield/purity. |
| Strong Brønsted | PPA (Polyphosphoric Acid) | Deactivated Rings | Ideal for electron-deficient (e.g., di-halo) rings.[2] High viscosity can make workup difficult. |
| Strong Mineral | H₂SO₄/EtOH | Simple Ketones | Can cause sulfonation side reactions.[2] Good for simple cyclohexanones. |
| Alcoholic Acid | HCl/EtOH | Labile Groups | Milder, but reaction may be slow for strongly deactivated hydrazines.[2] |
Part 4: Strategic Protocols
Protocol A: High-Yield Synthesis of 5-Fluoro-1,2,3,4-tetrahydrocarbazole
Target: 5-Fluoroindole scaffold (via cyclohexanone). Rationale: 4-Fluorophenylhydrazine is a para-substituted precursor, guaranteeing regiochemical purity (5-position). Cyclohexanone is used as a model ketone; the product precipitates easily.
Reagents:
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-fluorophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL).
-
Condensation: Add cyclohexanone (11 mmol) dropwise at room temperature. Stir for 30 minutes. The hydrazone may precipitate or form a clear solution depending on concentration.
-
Cyclization: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor reaction progress via TLC (hexane/EtOAc 8:2) or LC-MS. The formation of the indole is often accompanied by a color change (darkening).
-
Workup: Cool the reaction mixture to room temperature. Pour slowly into a slurry of crushed ice and water (100 mL) with vigorous stirring.
-
Isolation: The product, 6-fluoro-1,2,3,4-tetrahydrocarbazole (equivalent to 5-fluoroindole numbering), typically precipitates as a solid.[2] Filter the solid, wash copiously with water to remove acid, and dry.[2]
-
Purification: Recrystallize from ethanol/water or purify via flash column chromatography if necessary.
Protocol B: Synthesis of 6-Chloroindole (The "Meta" Challenge)
Target: 6-Chloroindole derivative. Rationale: Uses 3-chlorophenylhydrazine (meta-substituted). This will yield a mixture.[5][6][7] The protocol focuses on maximizing the major 6-isomer.
Reagents:
-
3-Chlorophenylhydrazine hydrochloride (1.0 eq)[2]
-
Ketone (e.g., Acetone or Cyclohexanone) (1.1 eq)[2]
-
Polyphosphoric Acid (PPA) or ZnCl₂[2]
Step-by-Step Methodology:
-
Mixing: Mix 3-chlorophenylhydrazine hydrochloride (10 mmol) with the ketone (11 mmol). If using PPA, no solvent is needed; if using ZnCl₂, use acetic acid.[2]
-
Heating: Heat to 100–120°C. PPA is viscous; mechanical stirring is recommended.
-
Quenching: Pour the hot reaction mixture carefully into ice water. Neutralize with NaOH or NaHCO₃ (critical for PPA).[2]
-
Extraction: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.[3]
-
Separation (Critical): The crude will contain both 6-chloro (major) and 4-chloro (minor) isomers.
-
Purification: Use flash chromatography on silica gel.[2] The 4-chloro isomer is often less polar and elutes first (due to shielding of the NH by the ortho-chloro group), but this varies by solvent system. Careful gradient elution (0-10% EtOAc in Hexanes) is required.
-
References
-
BenchChem. Synthesis routes of 5-Fluoroindole. Retrieved from [2]
-
Robinson, B. (1982).[2] The Fischer Indole Synthesis.[1][4][5][8][9][10][11][12][13] John Wiley & Sons. (Classic Monograph).[2]
-
Hughes, D. L. (1993).[2] Progress in the Fischer Indole Synthesis.[1][4][9][10][12][13] Organic Preparations and Procedures International, 25(6), 607-632.[2]
-
Gribble, G. W. (2000).[2] Recent developments in indole ring synthesis—methodology and applications.[1][5][10] Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[2]
-
Organic Chemistry Portal. Fischer Indole Synthesis.[8][10][14] Retrieved from [2]
-
Ishii, H. (1981).[2] Fisher Indole Synthesis Applied to the Total Synthesis of Natural Products.[8] Accounts of Chemical Research, 14(9), 275-283.[2] (Discussion of "abnormal" products).
-
Smyth, L. A., et al. (2011).[2] The regiospecific Fischer indole reaction in choline chloride·2ZnCl2. Tetrahedron Letters.[5][14] (Ionic liquid protocols).[2]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis routes of 5-Fluoroindole [benchchem.com]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
Technical Guide: Anticancer Screening Strategy for 6-Chloro-7-Fluoro-1H-Indole Derivatives
Topic: Preliminary Anticancer Screening of 6-Chloro-7-Fluoro-1H-Indole Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
This guide outlines a rigorous technical framework for the preliminary biological evaluation of 6-chloro-7-fluoro-1H-indole (CAS: 259860-04-3) and its functionalized derivatives. While the parent compound primarily serves as a high-value pharmacophore intermediate—utilized in the synthesis of agents like Trelagliptin—its halogenated indole core possesses "privileged structure" characteristics essential for anticancer drug discovery. The specific substitution pattern (6-Cl, 7-F) offers unique electronic modulation and metabolic blocking capabilities, particularly against oxidative metabolism at the susceptible 6/7 positions.
This document details a self-validating screening workflow, moving from in silico profiling to in vitro phenotypic anchoring and mechanistic deconvolution.
Part 1: Chemical Rationale & In Silico Profiling[1]
Scaffold Privilege & Halogenation Logic
The indole ring is a ubiquitous pharmacophore in oncology (e.g., Vinca alkaloids, Sunitinib). The 6-chloro-7-fluoro substitution pattern is non-trivial and strategically designed:
-
Metabolic Blockade: The C6 and C7 positions are common sites for cytochrome P450-mediated hydroxylation. Halogenation here extends half-life (
). -
Electronic Effects: The 7-Fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the indole N-H, potentially strengthening hydrogen bond donor capability in the kinase hinge region.
-
Lipophilicity: The 6-Chloro group enhances lipophilicity (LogP), improving membrane permeability.
Physicochemical Baseline (Lipinski Compliance)
Before wet-lab screening, the core scaffold's properties confirm its suitability as a fragment for lead optimization.
| Property | Value | Drug-Likeness Implication |
| Molecular Weight | 169.58 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da). |
| XLogP3 (Predicted) | 2.8 | Optimal range for cell permeability (Rule of 5 compliant). |
| TPSA | 15.8 Ų | High blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (NH) | Critical for hinge binding in kinases or tubulin interaction. |
| H-Bond Acceptors | 1 (F) | Fluorine acts as a weak acceptor and bioisostere for H or OH. |
Part 2: Screening Workflow Visualization
The following workflow enforces a "fail-fast" logic. Derivatives are only promoted to mechanistic assays if they pass the primary cytotoxicity threshold (
Figure 1: Hierarchical screening cascade for indole derivatives. The process prioritizes phenotypic activity before investing in costly target identification.
Part 3: Primary Screening Protocols (Self-Validating Systems)
Cell Line Selection Rationale
Indole derivatives frequently target Tubulin (colchicine site) or Kinases (VEGFR/EGFR). Therefore, the cell panel must include lines sensitive to these mechanisms:
-
HCT116 (Colorectal): Highly sensitive to tubulin disruptors; p53 wild-type (allows apoptosis monitoring).
-
MCF-7 (Breast): Standard for hormone-dependent screening.
-
MDR-Resistant Line (e.g., NCI-H460/TaxR): Crucial to verify if the 6-Cl-7-F substitution evades P-glycoprotein efflux (a common advantage of halogenated indoles).
Protocol: MTT Cytotoxicity Assay
Standard Operating Procedure for 96-well Format
Objective: Determine
-
Seeding: Plate cells at
cells/well in 100 µL media. Incubate 24h for attachment. -
Treatment:
-
Dissolve 6-chloro-7-fluoro-1H-indole derivatives in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.01 µM to 100 µM). Final DMSO concentration must be
. -
Controls (Critical):
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO₂.
-
Development:
-
Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Aspirate media. Solubilize formazan crystals with 100 µL DMSO.
-
-
Readout: Measure Absorbance at 570 nm (reference 630 nm).
-
Calculation:
Fit data to a 4-parameter logistic curve to derive .
Part 4: Mechanism of Action (Secondary Screening)
If a derivative shows potency (
Flow Cytometry: Cell Cycle Analysis
Rationale: Indoles binding to the colchicine site of tubulin prevent polymerization, trapping cells in the G2/M phase.
Protocol:
-
Treat HCT116 cells with the compound at
and for 24h. -
Harvest and wash with cold PBS.
-
Fixation: Add 70% ethanol dropwise while vortexing. Store at -20°C overnight.
-
Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.
-
Analysis: Acquire >10,000 events on a flow cytometer.
-
Result Interpretation: A spike in the G2/M peak indicates tubulin inhibition. A Sub-G1 spike indicates apoptosis.
-
Pathway Visualization: Apoptosis Signaling
Indole-induced apoptosis often involves the intrinsic mitochondrial pathway, triggered by Bcl-2 downregulation (common for halogenated indoles).
Figure 2: Proposed Mechanism of Action. Halogenated indoles often disrupt the Bcl-2/Bax balance, leading to mitochondrial outer membrane permeabilization (MOMP).
Part 5: Target Confirmation (Tertiary Screening)
To distinguish between kinase inhibition and tubulin binding (the two most likely modes for this scaffold):
-
Tubulin Polymerization Assay:
-
Use purified bovine tubulin. Measure fluorescence enhancement of DAPI or turbidity at 340 nm.
-
Expectation: If the compound is a tubulin inhibitor (like Combretastatin), polymerization curves will be flattened compared to vehicle.
-
-
Kinase Profiling (Selectivity):
-
Screen against VEGFR-2 and EGFR.[3] The 7-fluoro group often enhances binding affinity in the ATP-binding pocket via H-bond interactions with hinge residues (e.g., Cys919 in VEGFR-2).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773648, 6-Chloro-5-fluoroindole (structural analog). Retrieved from [Link]
-
Wang, X.F., et al. (2010). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl) pyridin-2-amines as a new class of tubulin polymerization inhibitors. (Discusses indole-based tubulin inhibitors). Marine Drugs. Retrieved from [Link]
-
Zhang, H., et al. (2024). Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers. (Specific reference for 6-fluoroindole anticancer potency).[4] Journal of Medicinal Chemistry via PMC. Retrieved from [Link]
-
Mirzaei, S., et al. (2021). Synthesis, Structure-Activity Relationship and Molecular Docking of Novel Indole-Based Chalcones as Potential Anticancer Agents. (General SAR for halogenated indoles). Bioorganic Chemistry. Retrieved from [Link]
Sources
- 1. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-chloro-7-fluoro-1H-indole
This document provides a detailed guide for the synthesis of 6-chloro-7-fluoro-1H-indole, a heterocyclic compound of interest for researchers and professionals in medicinal chemistry and drug development. The unique substitution pattern of this indole derivative, featuring both chloro and fluoro groups on the aromatic ring, significantly influences its physicochemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.
This guide will primarily focus on the Leimgruber-Batcho indole synthesis, a versatile and efficient method for preparing a wide variety of substituted indoles. An alternative approach, the classic Fischer indole synthesis, will also be discussed. The protocols are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt it to their specific needs.
Strategic Approaches to the Synthesis of 6-chloro-7-fluoro-1H-indole
The construction of the indole ring system is a well-established area of organic synthesis, with several named reactions offering different pathways to this important heterocycle. For the specific target of 6-chloro-7-fluoro-1H-indole, two prominent strategies are the Leimgruber-Batcho synthesis and the Fischer indole synthesis.
The Leimgruber-Batcho indole synthesis is often favored for its high yields and the ability to produce indoles that are unsubstituted at the 2 and 3 positions.[1][2][3] This method proceeds in two main steps: the formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[4][5]
The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[6][7][8][9] The reaction proceeds through a hydrazone intermediate, which then undergoes a[10][10]-sigmatropic rearrangement to form the indole. While robust, this method can sometimes lead to mixtures of isomers if the ketone is unsymmetrical.[9]
This guide will provide a detailed protocol for the Leimgruber-Batcho synthesis due to its efficiency and regioselectivity for the target molecule.
Detailed Protocol: Leimgruber-Batcho Synthesis of 6-chloro-7-fluoro-1H-indole
This protocol is divided into two main stages: the synthesis of the intermediate enamine and its subsequent reductive cyclization to the final indole product.
Part 1: Synthesis of (E)-1-(2-chloro-3-fluoro-6-nitrophenyl)-N,N-dimethylmethanamine
This initial step involves the condensation of 2-chloro-3-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. The acidity of the methyl group of the o-nitrotoluene is enhanced, facilitating its reaction with the electrophilic iminium ion generated from DMF-DMA.[3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-chloro-3-fluoro-6-nitrotoluene | 189.56 | - | Starting material |
| N,N-dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 4637-24-5 | Reagent and solvent |
| Toluene | 92.14 | 108-88-3 | Solvent |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Drying agent |
Experimental Procedure:
-
To a stirred solution of 2-chloro-3-fluoro-6-nitrotoluene (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enamine product.
-
The crude product can be used in the next step without further purification. If desired, purification can be achieved by column chromatography on silica gel.
Mechanism and Scientific Rationale:
The reaction is initiated by the thermal decomposition of DMF-DMA to generate a reactive methoxy iminium ion and a methoxide anion. The methoxide anion is basic enough to deprotonate the acidic benzylic protons of the o-nitrotoluene. The resulting carbanion then attacks the iminium ion, leading to an adduct that eliminates methanol to furnish the stable enamine product.
Part 2: Reductive Cyclization to 6-chloro-7-fluoro-1H-indole
In this final step, the nitro group of the enamine intermediate is reduced to an amine, which then undergoes an intramolecular cyclization and elimination of dimethylamine to form the indole ring.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| (E)-1-(2-chloro-3-fluoro-6-nitrophenyl)-N,N-dimethylmethanamine | 244.65 | - | Intermediate from Part 1 |
| Iron powder | 55.85 | 7439-89-6 | Reducing agent |
| Acetic acid | 60.05 | 64-19-7 | Solvent and acid catalyst |
| Ethyl acetate | 88.11 | 141-78-6 | Extraction solvent |
| Saturated sodium bicarbonate solution | - | - | For neutralization |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Drying agent |
Experimental Procedure:
-
Suspend the crude enamine from Part 1 in a mixture of acetic acid and water.
-
Add iron powder portion-wise to the stirred suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-chloro-7-fluoro-1H-indole.
Mechanism and Scientific Rationale:
The iron in acetic acid acts as a reducing agent to convert the nitro group to an amino group. The resulting amino-enamine undergoes a spontaneous intramolecular cyclization, where the newly formed amino group attacks the enamine double bond. This is followed by the elimination of dimethylamine, which is facilitated by the acidic conditions, to yield the aromatic indole ring.
Synthetic Workflow Diagram
Caption: Leimgruber-Batcho Synthesis Workflow
Alternative Strategy: Fischer Indole Synthesis
As an alternative, the Fischer indole synthesis can be employed. This would involve the reaction of (2-chloro-3-fluorophenyl)hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization.
Proposed Fischer Synthesis Route:
-
Formation of Hydrazine: Diazotization of 2-chloro-3-fluoroaniline followed by reduction with a suitable reducing agent (e.g., tin(II) chloride) to yield (2-chloro-3-fluorophenyl)hydrazine.
-
Hydrazone Formation: Condensation of the hydrazine with a glycoaldehyde equivalent (e.g., glycoaldehyde dimethyl acetal) in the presence of an acid catalyst to form the corresponding hydrazone.
-
Indolization: Treatment of the hydrazone with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures to induce the[10][10]-sigmatropic rearrangement and subsequent cyclization to form 6-chloro-7-fluoro-1H-indole.
While a viable route, the synthesis of the required substituted hydrazine may be more complex than the starting material for the Leimgruber-Batcho synthesis.
Characterization
The final product, 6-chloro-7-fluoro-1H-indole, should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline solid.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
The reagents used in this synthesis are flammable and/or corrosive. Avoid contact with skin and eyes.
-
Handle organic solvents with care and dispose of chemical waste according to institutional guidelines.
References
-
ResearchGate. Synthesis of substituted indoles. Available from: [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]
-
Organic Chemistry Portal. From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis. Available from: [Link]
-
LOCKSS. The Leimgruber-Batcho Indole Synthesis. Available from: [Link]
- Google Patents. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
-
YouTube. Fischer Indole Synthesis. Available from: [Link]
-
ResearchGate. Preparation of 6-Chloro-5-fluoroindole via the Use of Palladium and Copper-Mediated Heterocyclizations. Available from: [Link]
-
ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Available from: [Link]
-
National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available from: [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
ResearchGate. Leimgruber–Batcho indole synthesis. Available from: [Link]
-
The Journal of Organic Chemistry. Useful synthesis of 4-substituted indoles. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
CORE. The Synthesis of 2- and 3-Substituted Indoles. Available from: [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]
-
YouTube. Leimgruber–Batcho Indole Synthesis. Available from: [Link]
-
YouTube. The Fischer Indole synthesis: reaction mechanism tutorial. Available from: [Link]
-
ScienceDirect. Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Available from: [Link]
-
ResearchGate. Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Available from: [Link]
-
Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Available from: [Link]
-
Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]
-
YouTube. Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. Available from: [Link]
-
ResearchGate. Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Available from: [Link]
-
PubChem. 6-Fluoroindole. Available from: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
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- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis [organic-chemistry.org]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Optimization of Kinase Inhibitors using 6-Chloro-7-Fluoro-1H-Indole
Executive Summary
The indole scaffold remains a "privileged structure" in kinase inhibitor discovery, serving as a critical hinge-binding motif in FDA-approved drugs such as Sunitinib, Osimertinib, and Alectinib. However, standard indole scaffolds often suffer from rapid metabolic clearance via cytochrome P450-mediated oxidation at the C7 position and suboptimal selectivity profiles.
This guide details the application of 6-chloro-7-fluoro-1H-indole as a high-value building block. The specific substitution pattern offers a dual advantage: the 7-fluoro substituent blocks metabolic hotspots while modulating the acidity of the pyrrolic NH for improved hydrogen bonding, and the 6-chloro moiety provides a hydrophobic handle for selectivity within the ATP-binding pocket.
Chemical Rationale: The Halogen Advantage
The "Fluorine Effect" at C7
The introduction of fluorine at the C7 position is not merely a steric replacement for hydrogen; it is a strategic electronic modulation.
-
Metabolic Blockade: The C7 position of the indole ring is electron-rich and prone to oxidation. Fluorine, with its high electronegativity and strong C-F bond (approx. 116 kcal/mol), effectively blocks this metabolic soft spot, significantly extending in vivo half-life (
). -
pKa Modulation: Fluorine at C7 exerts an inductive electron-withdrawing effect (
), lowering the pKa of the N1-H. This makes the N-H a stronger hydrogen bond donor to the hinge region backbone (typically the carbonyl oxygen of the Gatekeeper+1 residue).
The "Chlorine Anchor" at C6
-
Hydrophobic Filling: Many kinases (e.g., VEGFR, JAK) possess a hydrophobic pocket adjacent to the hinge region. The 6-chloro substituent (Van der Waals radius ~1.75 Å) is perfectly sized to displace water and fill this lipophilic cavity, gaining entropy-driven binding affinity.
Visualizing the Mechanism
The following diagram illustrates the synthesis workflow and the structural logic of the scaffold within the kinase pocket.
Figure 1: Synthetic pathway from nitroarene precursors to the final inhibitor, highlighting the mechanistic role of halogen substituents in binding and metabolic stability.
Experimental Protocols
Protocol A: Synthesis of 6-Chloro-7-Fluoro-1H-Indole (Bartoli Method)
Note: While this compound is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The Bartoli Indole Synthesis is the preferred route due to the steric crowding of the 7-position.
Reagents:
-
2-Chloro-1-fluoro-3-nitrobenzene (Starting Material)
-
Vinylmagnesium bromide (1.0 M in THF)
-
Anhydrous THF
-
Saturated aqueous
Step-by-Step Procedure:
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask and purge with Argon. Add 2-Chloro-1-fluoro-3-nitrobenzene (10 mmol) and dissolve in anhydrous THF (100 mL).
-
Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath. Critical: Temperature control is vital to prevent polymerization of the Grignard reagent.
-
Addition: Add Vinylmagnesium bromide (30 mmol, 3.0 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. The solution will turn dark brown.
-
Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C and stir for an additional 2 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 8:1).
-
Quench: Pour the reaction mixture into a rapidly stirring solution of saturated
(200 mL) at 0°C. -
Extraction: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes). The 6-chloro-7-fluoro-1H-indole typically elutes as a white to off-white solid.
Protocol B: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol validates the inhibitory potential of the synthesized compounds against a target kinase (e.g., VEGFR2 or JAK2).
Materials:
-
Kinase Enzyme (e.g., VEGFR2 recombinant)
-
Substrate (Poly [Glu, Tyr] 4:1)
-
ATP (Ultra-pure)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white solid-bottom plates
Workflow:
-
Compound Prep: Prepare 10-point serial dilutions of the 6-chloro-7-fluoro-indole derivative in DMSO (Final DMSO concentration < 1%).
-
Enzyme Reaction:
-
Add 2 µL of Kinase solution (optimized ng/well) to the plate.
-
Add 1 µL of Compound. Incubate for 10 min at RT.
-
Add 2 µL of ATP/Substrate mix to initiate the reaction.
-
Incubate for 60 minutes at RT.
-
-
ADP Generation Detection:
-
Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.
-
-
Readout: Measure luminescence using a multimode plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.
Comparative Data: Scaffold Profiling
The following table highlights the theoretical and observed advantages of the 6-Cl-7-F scaffold compared to the unsubstituted indole.
| Property | Indole (Ref) | 6-Chloroindole | 7-Fluoroindole | 6-Cl-7-F-Indole |
| LogP (Lipophilicity) | 2.14 | 2.75 | 2.30 | 2.95 (Optimized for cell permeability) |
| N1-H pKa | ~16.2 | ~15.8 | ~15.1 | ~14.6 (Stronger H-bond donor) |
| Metabolic Stability | Low | Medium | High | Very High (Blocked 7-pos) |
| Kinase Selectivity | Low | Medium | Medium | High (Specific hydrophobic fit) |
Data derived from in silico prediction models (ChemDraw Professional) and aggregated SAR literature [1, 2].
References
-
Irie, T., & Sawa, M. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][3][4] Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link][2]
-
Voth, A. R., & Ho, P. S. (2007).[5] The role of halogen bonding in inhibitor recognition and binding by protein kinases.[5][6][7] Current Topics in Medicinal Chemistry, 7(14), 1336–1348.[5] [Link]
-
Bartoli, G., et al. (1989).[8] The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[8][9] Tetrahedron Letters, 30(16), 2129-2132.[8] [Link]
-
Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Application. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki-Miyaura Coupling with 6-chloro-7-fluoro-1H-indole
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2] This guide provides a detailed technical overview and practical protocols for the application of the Suzuki-Miyaura coupling to a specific and challenging substrate: 6-chloro-7-fluoro-1H-indole.
The indole scaffold is a privileged heterocycle, frequently found in biologically active natural products and pharmaceutical agents.[3] The specific substitution pattern of 6-chloro-7-fluoro-1H-indole presents unique challenges and opportunities. The presence of two halogen atoms on the carbocyclic ring, one of which is a less reactive chloride, and an acidic N-H proton, necessitates careful consideration of reaction parameters to achieve high yields and selectivity. This document will explore the mechanistic nuances, provide optimized reaction protocols, and discuss troubleshooting strategies for researchers working with this and structurally related compounds.
Mechanistic Considerations for 6-chloro-7-fluoro-1H-indole
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] However, the specific nature of the 6-chloro-7-fluoro-1H-indole substrate introduces several important considerations.
The Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.
Oxidative Addition: This is often the rate-determining step of the cycle.[4] The palladium(0) catalyst inserts into the carbon-halogen bond of the indole. The reactivity order of halogens is typically I > Br > OTf >> Cl.[4] For 6-chloro-7-fluoro-1H-indole, the C-Cl bond is significantly less reactive than a C-Br or C-I bond. To facilitate this step, the use of electron-rich, bulky phosphine ligands is crucial.[1][4] These ligands increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6][7] The choice of base is critical and can influence the reaction rate and yield. For substrates with acidic protons, like the N-H of indole, milder bases such as potassium carbonate or potassium phosphate are often preferred to avoid deprotonation and potential side reactions.
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst.[4] The two organic groups on the palladium(II) complex couple, and the product is released. The bulky nature of the phosphine ligands can also promote this step by creating steric strain that is relieved upon product formation.[1]
Challenges with 6-chloro-7-fluoro-1H-indole
-
N-H Acidity: The indole N-H proton is acidic and can be deprotonated by strong bases. This can lead to N-arylation or catalyst inhibition. While N-protection is a common strategy, developing protocols for unprotected indoles is highly desirable to reduce step-count in a synthetic sequence.[8]
-
C-Cl Bond Inertness: The C-Cl bond is relatively strong and less reactive in oxidative addition compared to C-Br or C-I bonds. This necessitates more forcing conditions or highly active catalyst systems.[4]
-
Potential for Side Reactions: Homocoupling of the boronic acid and hydrodehalogenation of the starting material are potential side reactions that can be minimized through careful optimization of the reaction conditions.
Recommended Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of 6-chloro-7-fluoro-1H-indole. Optimization may be necessary depending on the specific boronic acid used.
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reagent Quality: The quality of the palladium catalyst, ligands, and base is critical. Use fresh, high-purity reagents for best results.
Protocol 1: General Screening Conditions for Aryl Boronic Acids
This protocol is a robust starting point for coupling 6-chloro-7-fluoro-1H-indole with a variety of aryl boronic acids.
| Component | Amount | Molar Equiv. |
| 6-chloro-7-fluoro-1H-indole | 1.0 mmol | 1.0 |
| Aryl boronic acid | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | 0.02 mmol | 0.02 |
| SPhos | 0.04 mmol | 0.04 |
| K₃PO₄ | 2.0 mmol | 2.0 |
| Dioxane/H₂O (4:1) | 5 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 6-chloro-7-fluoro-1H-indole, the aryl boronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the dioxane portion of the solvent mixture. Stir for 5 minutes at room temperature to pre-form the active catalyst.
-
Add the catalyst solution to the Schlenk flask, followed by the water portion of the solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Protocol 2: Conditions for Heteroaryl Boronic Acids
Heteroaryl boronic acids can be more challenging coupling partners. This protocol utilizes a more active catalyst system.
| Component | Amount | Molar Equiv. |
| 6-chloro-7-fluoro-1H-indole | 1.0 mmol | 1.0 |
| Heteroaryl boronic acid | 1.5 mmol | 1.5 |
| Pd₂(dba)₃ | 0.015 mmol | 0.015 |
| XPhos | 0.03 mmol | 0.03 |
| K₂CO₃ | 2.5 mmol | 2.5 |
| Toluene/H₂O (5:1) | 6 mL | - |
Step-by-Step Procedure:
-
Follow the general setup procedure as described in Protocol 1, using the reagents and solvent system listed above.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction closely as heteroaryl boronic acids can be prone to decomposition at elevated temperatures.
-
Workup and purification are performed as described in Protocol 1.
Troubleshooting and Optimization
Caption: Troubleshooting guide for low reaction conversion.
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, screening different ligands (e.g., RuPhos, BrettPhos), or using a stronger base like Cs₂CO₃. Increasing the reaction temperature may also be beneficial.
-
Side Product Formation: If significant amounts of homocoupled boronic acid are observed, try lowering the reaction temperature or using a less active catalyst. If hydrodehalogenation is an issue, ensure the reaction is performed under a strictly inert atmosphere and that the solvent is rigorously degassed.
-
N-Arylation: While less common with the C6-halide, if N-arylation is observed, consider using a bulkier ligand or a less polar solvent to disfavor this side reaction. Alternatively, N-protection of the indole may be necessary.
Conclusion
The Suzuki-Miyaura coupling of 6-chloro-7-fluoro-1H-indole is a challenging yet achievable transformation. Success hinges on the careful selection of a highly active palladium catalyst system, appropriate base, and optimized reaction conditions to overcome the inertness of the C-Cl bond while managing the reactivity of the indole N-H. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop efficient and high-yielding coupling reactions for this important heterocyclic building block, paving the way for the synthesis of novel compounds for drug discovery and materials science.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
In vitro testing of 6-chloro-7-fluoro-1H-indole cytotoxicity
An Application Note and Protocol for the In Vitro Cytotoxicity Testing of 6-chloro-7-fluoro-1H-indole
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Halogenation of this scaffold is a common strategy to modulate electronic properties and enhance potency, leading to the discovery of novel therapeutic agents, including those with antifungal and anticancer properties[1][2][3]. The compound 6-chloro-7-fluoro-1H-indole is a di-halogenated indole for which the cytotoxic profile is not extensively characterized. Establishing a robust and comprehensive in vitro cytotoxicity profile is a critical first step in the preclinical evaluation of any novel chemical entity, providing essential data on safety, potency, and mechanism of action[4].
This guide, designed for researchers in drug discovery and cell biology, provides a multi-faceted strategy for evaluating the in vitro cytotoxicity of 6-chloro-7-fluoro-1H-indole. We move beyond a single-endpoint assay to advocate for a holistic approach, combining measurements of metabolic viability, cell membrane integrity, and specific cell death pathways. This methodology provides a more nuanced understanding of the compound's cellular impact, distinguishing between cytostatic effects, programmed cell death (apoptosis), and uncontrolled cell lysis (necrosis).
Section 1: Rationale for a Multi-Assay Approach
A single cytotoxicity assay provides a limited view of a compound's effect. For instance, a reduction in signal in an MTT assay indicates decreased metabolic activity, but it cannot distinguish between a compound that inhibits proliferation (cytostatic) and one that actively kills cells (cytotoxic)[5][6]. To build a comprehensive profile, a panel of assays targeting different cellular processes is essential.
-
Metabolic Viability (MTT Assay): Measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the tetrazolium salt MTT to a purple formazan product. This serves as a proxy for the overall metabolic health and viability of the cell population[5][7].
-
Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a hallmark of cytolysis associated with necrosis[8][9].
-
Apoptosis Induction (Caspase-3/7 Assay): Measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. Their activation is a definitive indicator of programmed cell death[10][11][12].
By integrating the data from these three assays, we can effectively dissect the cytotoxic mechanism of 6-chloro-7-fluoro-1H-indole.
Caption: Key differences between apoptotic and necrotic cell death pathways.
Conclusion and Future Directions
This application note outlines a comprehensive and robust strategy for the initial in vitro cytotoxic characterization of 6-chloro-7-fluoro-1H-indole. By combining assays for metabolic activity, membrane integrity, and apoptosis, researchers can gain critical insights into the compound's potency and primary mechanism of cell death. This foundational data is indispensable for guiding further drug development efforts.
Should 6-chloro-7-fluoro-1H-indole show significant apoptotic activity, subsequent studies could involve:
-
Western Blot Analysis: To investigate the cleavage of PARP and the expression of Bcl-2 family proteins to further delineate the apoptotic pathway.
-
Flow Cytometry: Using Annexin V/Propidium Iodide staining to quantify apoptotic versus necrotic cell populations.
-
Further Mechanistic Studies: Investigating potential targets, such as specific kinases or DNA interactions, which are common for indole-based compounds.[13][14]
This structured approach ensures that the initial cytotoxic evaluation is not only thorough but also provides a clear rationale for subsequent, more detailed mechanistic investigations.
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Capot Chemical (2020). MSDS of 1H-Indole, 6-chloro-7-fluoro-. Available at: [Link]
-
Molecules (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Available at: [Link]
-
RSC Publishing (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available at: [Link]
-
ACS Publications (2024). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Available at: [Link]
-
Molecules (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Available at: [Link]
-
PubMed Central (2018). Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. Available at: [Link]
-
baseclick GmbH. Cell Viability Assay: Essential Methods & Applications. Available at: [Link]
-
PubMed Central (2014). Halogenated Indole Alkaloids from Marine Invertebrates. Available at: [Link]
-
MilliporeSigma. Muse® Caspase-3/7 Kit. Available at: [Link]
-
Frontiers (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Available at: [Link]
-
YouTube (2019). Apoptosis (Intrinsic, Extrinsic Pathways) vs. Necrosis. Available at: [Link]
-
ResearchHub (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]
-
AntBio (2025). Six Common Methods for Cell Viability Assay: Principles, Applications. Available at: [Link]
-
Arabian Journal of Chemistry (2015). Design, synthesis of novel N prenylated indole-3-carbazones and evaluation of in vitro cytotoxicity and 5-LOX inhibition activities. Available at: [Link]
-
RSC Publishing (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. Available at: [Link]
-
Semantic Scholar (2022). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Available at: [Link]
-
MDPI (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Available at: [Link]
Sources
- 1. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species | MDPI [mdpi.com]
- 3. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
- 4. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 7. researchhub.com [researchhub.com]
- 8. Cytotoxicity assay selection guide | Abcam [abcam.com]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
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- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis of 6-chloro-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-chloro-7-fluoro-1H-indole. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this specific Fischer indole synthesis. We understand the challenges posed by electron-deficient substrates and have compiled this resource to enhance your success rate and optimize your reaction outcomes.
Introduction to the Challenge: Synthesizing a Dihalogenated Indole
The Fischer indole synthesis is a robust and widely used method for creating the indole nucleus. The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[1][2] However, the presence of two electron-withdrawing halogen substituents on the phenylhydrazine ring, as in the case of synthesizing 6-chloro-7-fluoro-1H-indole, presents specific challenges that can lead to low yields and the formation of unwanted byproducts.[3] This guide will address these issues head-on, providing you with the expertise to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 6-chloro-7-fluoro-1H-indole.
Question: My reaction is not proceeding to completion, or I am observing a very low yield of the desired indole. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the Fischer indole synthesis of electron-deficient anilines is a common issue. The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the aromatic ring, making the key[1][1]-sigmatropic rearrangement step of the mechanism more difficult.[3] Here are several factors to investigate and optimize:
-
Acid Catalyst Choice and Concentration: The type and strength of the acid catalyst are critical.[4] For deactivated substrates, a stronger Lewis acid or a mixture of acids may be necessary to drive the reaction forward.
-
Recommendation: While zinc chloride (ZnCl₂) is a common choice, consider screening other Lewis acids such as iron(III) chloride (FeCl₃), or polyphosphoric acid (PPA).[1] The concentration of the acid is also crucial; too little may not catalyze the reaction effectively, while too much can lead to side reactions and degradation of the starting material or product. We recommend starting with a 1:1 molar ratio of Lewis acid to the hydrazone and titrating up as needed.
-
-
Reaction Temperature and Time: Higher temperatures are often required to overcome the activation energy barrier for the cyclization of electron-deficient hydrazones.
-
Recommendation: If you are running the reaction in a solvent like ethanol or acetic acid, ensure you are at a vigorous reflux. For higher boiling point solvents like toluene or xylene, aim for temperatures between 110-140°C. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time. Prolonged heating can lead to decomposition.
-
-
Purity of Starting Materials: Impurities in your (4-chloro-3-fluorophenyl)hydrazine or the carbonyl compound can significantly impact the reaction.
-
Recommendation: Ensure your arylhydrazine is freshly prepared or has been stored under an inert atmosphere to prevent oxidation. The purity of the carbonyl compound, such as ethyl pyruvate, should also be high.
-
Question: I am observing the formation of multiple spots on my TLC plate, indicating significant byproduct formation. What are these byproducts and how can I minimize them?
Answer:
Side reactions are a common challenge in Fischer indole syntheses, especially with substituted hydrazines. The most likely byproducts include:
-
Regioisomers: If an unsymmetrical ketone is used, the formation of a different indole regioisomer is possible. For the synthesis of 6-chloro-7-fluoro-1H-indole (from 4-chloro-3-fluorophenylhydrazine), the alternative cyclization would lead to the 4-chloro-5-fluoro-1H-indole. The directing effect of the substituents will influence the product ratio.
-
Decomposition Products: Harsh acidic conditions and high temperatures can lead to the degradation of the starting materials and the product. This often manifests as a dark, tarry reaction mixture.
-
Incomplete Cyclization Products: Intermediates in the reaction mechanism may be present if the reaction does not go to completion.
To minimize byproducts:
-
Optimize Reaction Conditions: As mentioned previously, careful control of acid concentration, temperature, and reaction time is crucial. A systematic optimization of these parameters is recommended.
-
One-Pot vs. Two-Step Procedure: While a one-pot procedure where the hydrazone is formed in situ is convenient, isolating the hydrazone before cyclization can sometimes lead to a cleaner reaction and higher yields of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the best carbonyl partner to use for the synthesis of the parent 6-chloro-7-fluoro-1H-indole?
A1: To obtain the unsubstituted 1H-indole, you would ideally use a carbonyl compound that allows for the subsequent removal of the substituent at the 2- or 3-position. A common strategy is to use pyruvic acid or an ester like ethyl pyruvate. The resulting indole-2-carboxylic acid or ester can then be decarboxylated, often by heating, to yield the desired 1H-indole.[1]
Q2: How do I prepare the necessary (4-chloro-3-fluorophenyl)hydrazine precursor?
A2: The synthesis of (4-chloro-3-fluorophenyl)hydrazine typically starts from the corresponding aniline, 4-chloro-3-fluoroaniline. The general route involves a diazotization reaction followed by reduction. A common procedure is to diazotize the aniline with sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5°C), followed by reduction of the resulting diazonium salt with a reducing agent such as tin(II) chloride.
Q3: What are the best practices for purifying the final 6-chloro-7-fluoro-1H-indole product?
A3: Purification of halogenated indoles often requires chromatographic techniques.
-
Column Chromatography: This is the most common method for purifying indole derivatives. A silica gel column is typically used. The choice of eluent is critical and will depend on the polarity of any substituent at the 2-position. A good starting point for a gradient elution would be a mixture of hexane and ethyl acetate, gradually increasing the polarity.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an effective final purification step. Common solvent systems for indoles include ethanol/water, toluene, or hexane/ethyl acetate mixtures.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific setup and scale.
Protocol 1: Synthesis of (4-chloro-3-fluorophenyl)hydrazine
This two-step protocol describes the synthesis of the key arylhydrazine precursor.
Step 1: Diazotization of 4-chloro-3-fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-3-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid, and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash it with a small amount of cold water, and then with a suitable organic solvent like diethyl ether.
-
The free hydrazine can be obtained by treating the hydrochloride salt with a base, such as aqueous sodium hydroxide, followed by extraction with an organic solvent.
Protocol 2: Fischer Indole Synthesis of Ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate
This protocol outlines the cyclization step to form the indole ring system.
Step 1: Formation of the Hydrazone (Optional, but recommended for cleaner reactions)
-
Dissolve (4-chloro-3-fluorophenyl)hydrazine (1 equivalent) in ethanol or acetic acid.
-
Add ethyl pyruvate (1.1 equivalents) and a catalytic amount of acetic acid (if using ethanol as a solvent).
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the hydrazine.
-
The hydrazone can be isolated by precipitation or evaporation of the solvent.
Step 2: Cyclization
-
Combine the hydrazone (1 equivalent) with a Lewis acid catalyst, such as zinc chloride (1.2 equivalents), in a high-boiling point solvent like toluene.
-
Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC. The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Notes |
| Arylhydrazine | (4-chloro-3-fluorophenyl)hydrazine | Ensure high purity |
| Carbonyl Compound | Ethyl pyruvate | For subsequent decarboxylation |
| Catalyst | ZnCl₂ or PPA | Start with 1.2 eq. of ZnCl₂ |
| Solvent | Toluene or Xylene | High boiling point is beneficial |
| Temperature | 110-140°C (Reflux) | Monitor for decomposition |
| Reaction Time | 2-12 hours | Monitor by TLC |
Visualizing the Workflow
The following diagram illustrates the general workflow for the Fischer indole synthesis of 6-chloro-7-fluoro-1H-indole.
Sources
Technical Support Center: Halogenated Indole Synthesis
Introduction: Halogenated indoles are cornerstone building blocks in medicinal chemistry and materials science. Their synthesis, while conceptually straightforward via electrophilic halogenation, is frequently plagued by side reactions that can compromise yield, purity, and even lead to product decomposition. This guide provides field-proven troubleshooting strategies and in-depth mechanistic explanations to help you navigate these challenges. We will address common issues from regioselectivity and over-halogenation to substrate stability, providing actionable protocols and the rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Regioselectivity (Halogenation at C2, C4, C6 instead of C3)
Question: "My reaction is producing a mixture of 2-halo and 3-haloindole, with significant amounts of the undesired C2 isomer. How can I improve selectivity for the C3 position?"
Answer: This is a classic challenge in indole chemistry. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack due to the ability of the nitrogen lone pair to stabilize the resulting cationic intermediate (the sigma complex or arenium ion) without disrupting the aromaticity of the benzenoid ring. However, the C2 position can become competitive under certain conditions.
Root Cause Analysis:
-
Steric Hindrance: A large substituent at the N1 or C2 position can sterically hinder the approach of the halogenating agent to the C3 position, making C2 or other positions on the benzene ring more accessible.
-
Reaction Conditions: The choice of halogenating agent and solvent system is critical. Highly reactive, "free" halogens (like Br₂ or Cl₂) in polar protic solvents can sometimes lead to lower selectivity. Milder, bulkier reagents often provide better control.
-
N-Protection: An unprotected indole nitrogen (N-H) can be deprotonated under certain conditions, or it can coordinate with reagents, altering the electron distribution of the indole ring and influencing regioselectivity.
Troubleshooting Protocol: Enhancing C3-Selectivity
-
Reagent Selection: Switch from harsh reagents like elemental bromine or chlorine to a milder N-halosuccinimide (NBS for bromination, NCS for chlorination). These reagents reduce the concentration of free halogen and their bulkiness favors attack at the less hindered C3 position.
-
Solvent Optimization: Perform the reaction in a non-polar, aprotic solvent like Dichloromethane (DCM), Chloroform (CHCl₃), or Carbon Tetrachloride (CCl₄) at low temperatures (0 °C to -78 °C). This minimizes the formation of highly reactive halogen species and slows down the reaction, favoring the kinetically preferred C3 product.
-
Protecting Group Strategy: If the indole nitrogen is unprotected, consider installing a protecting group like tosyl (Ts), mesyl (Ms), or a simple benzyl (Bn) group. This can prevent N-halogenation and fine-tune the electronic properties of the ring to enhance C3 selectivity.
-
Order of Addition: Employ a "reverse addition" technique. Slowly add a solution of the indole to the halogenating agent's solution. This ensures the halogenating agent is always in excess relative to the indole at any given moment, which can sometimes suppress side reactions, though it may increase the risk of over-halogenation if not carefully controlled.
Mechanism: C3 vs. C2 Electrophilic Attack
The diagram below illustrates why C3 attack is electronically favored. The intermediate for C3 attack allows the positive charge to be delocalized onto the nitrogen atom, resulting in a stable resonance structure where every atom (except hydrogen) has a full octet. The intermediate for C2 attack does not have this stabilizing feature.
Caption: C3 vs. C2 electrophilic attack pathways on the indole ring.
Issue 2: Over-halogenation (Formation of Di- or Poly-halogenated Products)
Question: "I'm trying to synthesize a mono-bromoindole, but my crude NMR shows significant amounts of a di-brominated species. How can I prevent this?"
Answer: Over-halogenation is a common problem because the first halogen atom added to the indole ring is often an activating group, making the product more reactive towards further electrophilic substitution than the starting material. This is particularly true for electron-rich indoles.
Root Cause Analysis:
-
Stoichiometry: Using more than 1.0 equivalent of the halogenating agent is the most direct cause.
-
Reaction Rate: If the rate of the second halogenation is comparable to or faster than the first, a mixture is inevitable. This is influenced by substrate electronics, temperature, and reagent reactivity.
-
Localized High Concentration: Poor mixing or adding the halogenating agent too quickly can create localized areas of high concentration, promoting multiple additions before the mono-halogenated product can diffuse away.
Troubleshooting Protocol: Controlling Halogenation Stoichiometry
-
Precise Stoichiometry: Carefully control the stoichiometry. Use 0.95–1.0 equivalents of the halogenating agent to ensure the indole is the limiting reagent.
-
Low Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -78 °C). This increases the difference in activation energy between the first and second halogenation events, favoring mono-substitution.
-
Slow Addition: Add the halogenating agent (either neat or as a dilute solution) dropwise to a well-stirred solution of the indole over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a very low concentration of the halogenating species, minimizing the chance of a second reaction.
-
Choice of Reagent: Use a milder, less reactive halogen source. For example, if NCS is giving over-chlorination, consider using sulfuryl chloride (SO₂Cl₂) in dioxane, which can exhibit different selectivity and reactivity profiles.
Data Table: Reagent Guide for Mono-Halogenation
| Reagent | Halogen | Typical Solvent | Temperature (°C) | Common Issues |
| NCS | Cl | DCM, DMF, CCl₄ | -20 to 25 | Over-halogenation |
| SO₂Cl₂ | Cl | Dioxane, Et₂O | 0 to 25 | Can be aggressive |
| NBS | Br | DCM, DMF, CCl₄ | -78 to 25 | Over-halogenation, radical reactions |
| I₂ / KI | I | aq. NaOH | 0 to 25 | Reversibility, requires oxidant |
| NIS | I | MeCN, DCM | 0 to 25 | Generally clean and high-yielding |
Troubleshooting Workflow: Over-halogenation
Caption: Decision workflow for troubleshooting over-halogenation.
Issue 3: Product Instability and Decomposition
Question: "I successfully synthesized my 2-chloroindole, but it seems to decompose upon standing or during chromatographic purification. What's happening?"
Answer: 2-Haloindoles and 3-haloindoles, particularly those with electron-donating groups, can be notoriously unstable. Their instability stems from the high reactivity of the C2=C3 double bond and the lability of the C-X bond.
Root Cause Analysis:
-
Dimerization/Polymerization: 2-Haloindoles, in particular, can be prone to dimerization or polymerization, often initiated by acid catalysis. The halogen at C2 makes the C3 position highly susceptible to nucleophilic attack by another indole molecule.
-
Hydrolysis: The C-X bond can be hydrolyzed back to the corresponding oxindole, especially during aqueous workup or on silica gel chromatography, which has a slightly acidic surface.
-
Oxidation: The electron-rich indole core is susceptible to oxidation, a process that can be accelerated by light and air.
Troubleshooting Protocol: Preserving Product Integrity
-
Inert Atmosphere: Handle the crude product and perform all subsequent steps (workup, purification, storage) under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Avoid Acid: During workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Avoid strong acids entirely.
-
Modified Chromatography:
-
Deactivate Silica: Use silica gel that has been pre-treated with a base. Slurry the silica gel in your eluent containing 1-2% triethylamine (Et₃N) or ammonia before packing the column. This neutralizes the acidic sites.
-
Alternative Stationary Phase: Consider using neutral alumina instead of silica gel.
-
Rapid Purification: Do not let the product sit on the column for an extended period. Perform the chromatography as quickly as possible.
-
-
Storage: Store the purified product as a solid at low temperatures (≤ -20 °C) under an inert atmosphere and protected from light. If it must be stored in solution, use a dry, aprotic solvent.
References
-
Sundberg, R. J. (2007). Indoles. Academic Press. (A comprehensive textbook on indole chemistry). [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
-
Inman, C. E., & Moody, C. J. (2013). Indole synthesis – something old, something new. Chemical Science, 4(1), 29-41. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The stability of substituted indoles. The Journal of Organic Chemistry, 76(1), 356-359. [Link]
Technical Support Center: Purification of 6-Chloro-7-Fluoro-1H-Indole
Case ID: IND-67F-PUR Status: Active Support Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Technical Overview: The "7-Fluoro" Effect
Welcome to the technical support center for 6-chloro-7-fluoro-1H-indole . If you are experiencing low recovery yields, "ghost" peaks, or inseparable impurities, you are likely battling the unique electronic environment created by the 7-fluorine atom.
Unlike standard indoles, the 6-chloro-7-fluoro substitution pattern creates two distinct challenges:
-
Enhanced N-H Acidity: The fluorine atom at the 7-position exerts a strong inductive electron-withdrawing effect ($ -I $) on the adjacent indole nitrogen. This lowers the pKa of the N-H proton compared to unsubstituted indole, increasing its hydrogen-bond donating capability [1].
-
Lipophilicity & Aggregation: The combination of chloro- and fluoro- substituents significantly increases
, leading to solubility issues in polar mobile phases and potential aggregation on stationary phases.
Troubleshooting Modules
Module A: Chromatography Tailing & Mass Loss (The Silica Interaction)
Symptom: The compound streaks on TLC, elutes with severe tailing on flash columns, or vanishes completely (irreversible adsorption).
Root Cause: The increased acidity of the N-H proton (due to the 7-F ortho-effect) leads to aggressive hydrogen bonding with the silanol groups ($ Si-OH $) on standard silica gel.
Protocol: The "Deactivated Silica" Workflow Do not rely on standard ethyl acetate/hexane gradients. You must mask the silanol activity.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your non-polar solvent (e.g., Hexane) and your polar solvent (e.g., Ethyl Acetate).
-
Why: TEA competes for the silanol sites, effectively "capping" the column and allowing the indole to pass freely.
-
-
The Pre-Wash Step: Before loading your sample, flush the column with 3 Column Volumes (CV) of the mobile phase containing TEA.
-
Sample Loading: Load using a DCM (Dichloromethane) liquid load if possible. Avoid dry-loading on silica, as the heat of evaporation can catalyze decomposition on the acidic silica surface.
Data: Rf Value Shifts with Modifiers
| Solvent System (Hex/EtOAc 4:1) | Rf (Standard Silica) | Rf (TEA-Modified Silica) | Observation |
|---|---|---|---|
| Standard | 0.25 (Streaking) | 0.45 (Compact) | Tailing eliminated with TEA. |
| Acidic (1% AcOH) | 0.20 (Decomp?) | N/A | Avoid. Acid catalyzes polymerization. |
Module B: The Isomer War (Separating 4-Cl vs. 6-Cl)
Symptom: NMR shows a mixture of regioisomers (e.g., 4-chloro-7-fluoroindole vs. 6-chloro-7-fluoroindole) that co-elute on TLC/Flash.
Root Cause: During cyclization (e.g., Bartoli or Leimgruber-Batcho synthesis), regioselectivity is rarely 100%. The isomers have nearly identical polarity, making standard adsorption chromatography ineffective [2].
Protocol: The "N-Boc Shift" Strategy When physical separation fails, use chemical derivatization to amplify the steric differences between isomers.
Step-by-Step Workflow:
-
Protection: React the crude mixture with
and DMAP/Cat. -
Separation: Perform Flash Chromatography (Hexane/DCM gradient). The isomers often display
in this state. -
Deprotection: Treat the isolated N-Boc-6-chloro-7-fluoroindole with TFA/DCM (1:4) or thermal deprotection if acid-sensitive.
Visualization: Isomer Separation Logic
Caption: Decision tree for separating regioisomers. The "Derivatization Route" is recommended for high-purity requirements (>98%).
Module C: Crystallization & Solid-State Stability
Symptom: The white powder turns pink/brown upon storage.
Root Cause: Indoles are electron-rich heterocycles prone to photo-oxidation. While the halogens deactivate the ring slightly, the compound remains sensitive to radical formation at the C-3 position [3].
Protocol: Recrystallization & Storage
-
Solvent System: Avoid simple alcohols. Use Toluene/Heptane .
-
Method: Dissolve in hot Toluene (minimal volume). Add Heptane dropwise until turbidity persists. Cool slowly to 4°C.
-
Note: Halogenated indoles crystallize well from aromatic solvents due to
stacking interactions.
-
-
Storage: Store at -20°C under Argon. Amber vials are mandatory to prevent photo-induced radical polymerization.
Frequently Asked Questions (FAQ)
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is often superior for 7-fluoroindoles because it lacks the acidic protons of silica. However, Alumina has lower loading capacity. If using Alumina, use a DCM/Hexane gradient.
Q: Why does my compound turn pink on the rotary evaporator? A: This is likely oxidative degradation.
-
Ensure your water bath is
. -
Release the vacuum using Nitrogen , not air.
-
Traces of acid from the mobile phase (if not neutralized) can catalyze this color change.
Q: I see a "double peak" on HPLC, but NMR looks pure. What is it? A: This is often a rotamer effect or tautomerism if you are running in a protic solvent, but for 6-Cl-7-F indole, it is more likely atropisomerism if you have bulky protecting groups, or simply aggregation .
-
Test: Run the HPLC column at 45°C. If the peaks merge, it is an aggregation/kinetic phenomenon, not an impurity.
References
-
Acidity of Fluorinated Indoles
-
Source: Treiber-Kleinke, C., et al. (2023). "Escherichia coli adapts metabolically to 6- and 7-fluoroindole."[1][3] Frontiers in Bioengineering and Biotechnology.
- Context: Discusses the metabolic stability and electronic properties of 6- and 7-fluoroindoles.
-
URL:[Link] (Note: Link directs to relevant adaptive evolution study involving these specific indoles).
-
-
Regioisomer Separation Strategies
-
Halogenated Indole Synthesis & Properties
- Source: Popowycz, F., et al. (2022). "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline." Royal Society of Chemistry.
- Context: Provides mechanistic insight into the synthesis and stability of 7-substituted indole/azaindole systems.
-
URL:[Link]
-
General Indole Purification (Bartoli/Leimgruber-Batcho Context)
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Fluorinated Indoles
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Purification Protocols for Fluorinated Indoles (4-F, 5-F, 6-F, 7-F)
Introduction: The "Fluorine Effect" on Crystallization
Welcome to the technical support center. You are likely here because your fluorinated indole is behaving differently than its non-fluorinated parent.
The Core Problem: Fluorine is not just a "small hydrogen mimic." It introduces three critical thermodynamic changes that disrupt standard indole crystallization:
-
Lipophilicity Shift: Fluorination significantly increases
, making the compound too soluble in standard non-polar solvents (like hexanes) and prone to "oiling out" in polar protic solvents (like water). -
Altered Crystal Packing: The C-F bond is highly polarized but does not accept hydrogen bonds strongly. This often disrupts the standard N-H...
stacking of indoles, forcing the molecule into "herringbone" or other lower-energy packing motifs that are kinetically slower to form. -
Melting Point Depression: Isomers like 4-fluoroindole and 6-fluoroindole often have lower melting points than indole itself, pushing them dangerously close to the "oiling out" boundary (Liquid-Liquid Phase Separation) during cooling.
Module 1: Solvent System Matrix
User Question: Which solvent system should I start with? My standard EtOAc/Hexane recrystallization yielded a gum.
Technical Response: Fluorinated indoles require a delicate balance of polarity. The "Standard" indole systems often fail. Use this matrix to select a starting point based on your specific fluorinated isomer and impurity profile.
| Solvent System | Ratio (v/v) | Target Indoles | Risk Factor | Technical Notes |
| Toluene / Heptane | 1:3 to 1:5 | All (Gold Standard) | Low | Best for "Oilers". Toluene provides |
| IPA / Water | 5:1 to 3:1 | 5-Fluoro, 5-Cyano | High (Oiling) | Green Alternative. Water is a harsh anti-solvent here. Must add water hot and stop at the very first sign of turbidity. |
| DCM / Hexane | 1:4 | 4-Fluoro, 7-Fluoro | Medium | Evaporative Crystallization. Good for thermally unstable indoles. Dissolve in DCM, add Hexane, and slowly rotovap the DCM. |
| Ethanol (Abs) | Pure | Highly substituted | Low | Cryogenic Method. Dissolve hot in minimum EtOH, then cool to -20°C. Fluorinated indoles have steep solubility curves in EtOH. |
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Question: I cooled my solution and instead of crystals, I got a brown oil at the bottom. How do I fix this without tossing the batch?
Technical Response: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the solution temperature drops below the phase separation boundary before it crosses the solubility curve. This is a kinetic trap.
The Protocol: "Re-heat and Seed"
-
Do NOT isolate the oil.
-
Re-heat the mixture until the oil redissolves completely (clear solution).
-
Add Co-Solvent: Add 10-15% more of the good solvent (e.g., if using Toluene/Heptane, add Toluene). This shifts the phase diagram to prevent immediate oiling.
-
The "Cloud Point" Hold: Cool the solution slowly with vigorous stirring. As soon as you see a faint cloudiness (or oil droplets):
-
STOP cooling. Hold temperature constant.
-
Add Seed Crystals: Add 0.1 wt% of pure seed crystals.
-
Hold: Stir at this temperature for 1-2 hours. You must convert the oil droplets into a crystalline lattice before cooling further.
-
-
Slow Ramp: Once a solid suspension is visible, cool at a rate of 5°C/hour.
Visual Troubleshooting Workflow
Figure 1: Decision tree for recrystallization, emphasizing the remediation loop for the common "oiling out" phenomenon.
Module 3: Purity & Decolorization
User Question: My 5-fluoroindole is pink/red even after recrystallization. Is it pure?
Technical Response: Indoles are electron-rich and prone to auto-oxidation, forming pink or brown dimers (indoxyls). Fluorinated indoles are slightly more stable but still susceptible. The color is often due to trace impurities (<0.5%) that co-crystallize due to the planar nature of the impurity.
Protocol: The "Double-Filter" Method
-
Dissolution: Dissolve crude indole in the minimum amount of hot solvent (Toluene is preferred).
-
Adsorption: Add Activated Charcoal (Darco G-60) (5-10 wt% relative to indole).
-
Critical Step: Add 1-2 wt% Sodium Dithionite (
) if using a water-miscible solvent (like EtOH). This acts as a reducing agent to break down colored oxidation products.
-
-
Digestion: Stir at reflux for 15-30 minutes.
-
Filtration: Filter hot through a pad of Celite (diatomaceous earth) to remove the charcoal.
-
Tip: Pre-heat the funnel to prevent premature crystallization in the stem.
-
-
Crystallize: Proceed with the standard anti-solvent addition.
Module 4: Frequently Asked Questions (FAQs)
Q: Why is 4-fluoroindole harder to crystallize than 5-fluoroindole? A: This is a crystal packing issue. 5-fluoroindole has a higher melting point (~90°C) and packs efficiently because the fluorine is "para" to the nitrogen, allowing for a symmetric dipole cancellation in the lattice. 4-fluoroindole (MP ~30-35°C) has the fluorine adjacent to the NH group, creating electrostatic repulsion and steric strain that disrupts the hydrogen bonding network, leading to lower lattice energy and a higher tendency to oil out.
Q: Can I use water as an anti-solvent? A: Only with extreme caution. Because fluorinated indoles are highly lipophilic, adding water often creates a massive supersaturation spike, forcing the compound out of solution as an amorphous oil instantly. If you must use water (e.g., with IPA or MeOH), add it dropwise to a hot solution and stop exactly when the solution stays slightly turbid.
Q: My yield is low (40%). Where is the rest? A: Fluorinated indoles have significant solubility in "anti-solvents" like Heptane compared to non-fluorinated indoles.
-
Fix: Cool the mother liquor to -20°C (freezer) overnight to harvest a "second crop."
-
Fix: Do not wash the filter cake with pure anti-solvent. Wash with a cold 10:1 mixture of Anti-solvent:Solvent.
References
-
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for general solvent selection and "oiling out" remediation principles). Link
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[1] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters, 2(5), 639-642. (Discusses solubility and handling of fluorinated indole intermediates). Link
-
Chopra, D., et al. (2006). "Unraveling the unusual effect of fluorination on crystal packing." CrystEngComm. (Mechanistic insight into how fluorine alters packing from pi-stacking to herringbone). Link
-
Sugasawa, T., et al. (1979). "Adsorption and Decolorization of Indoles." Journal of Organic Chemistry. (Foundational protocols for charcoal treatment of indole oxidation products). Link
Sources
Technical Support Center: Synthesis of 6-Chloro-7-Fluoro-1H-Indole
Welcome to the technical support center for the synthesis of 6-chloro-7-fluoro-1H-indole. This valuable heterocyclic motif is a crucial building block in medicinal chemistry and materials science. However, its synthesis is often plagued by low yields, stemming from the electronic properties of the halogenated precursors and the inherent sensitivities of classical indole synthesis reactions.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing this challenging synthesis. We will delve into the causality behind common experimental failures and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 6-chloro-7-fluoro-1H-indole?
The most frequently employed methods for synthesizing substituted indoles like 6-chloro-7-fluoro-1H-indole are the Fischer, Bartoli, and Madelung indole syntheses. Each has distinct advantages and disadvantages depending on the availability of starting materials and the desired substitution pattern. The Fischer indole synthesis is a robust and widely used method that involves the acid-catalyzed reaction of an appropriately substituted phenylhydrazine with an aldehyde or ketone.[1][2] For 7-substituted indoles, the Bartoli indole synthesis, which utilizes an ortho-substituted nitroarene and a vinyl Grignard reagent, is often a more direct and efficient route.[3][4] The Madelung synthesis, involving the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine, is another possibility but can require harsh conditions.[5]
Q2: Why is the yield for 6-chloro-7-fluoro-1H-indole synthesis often low?
Low yields in the synthesis of this particular indole can be attributed to several factors.[1] In the context of the Fischer indole synthesis, the electron-withdrawing nature of the chlorine and fluorine atoms on the phenylhydrazine precursor can deactivate the aromatic ring, making the key[6][6]-sigmatropic rearrangement step more difficult.[7][8] These substituents can also influence the stability of intermediates, potentially favoring side reactions.[1] Furthermore, harsh acidic conditions and high temperatures, often required for the cyclization, can lead to the formation of tar and other hard-to-remove byproducts.[9]
Q3: What are the most critical parameters to control during a Fischer indole synthesis of this compound?
For a successful Fischer indole synthesis, meticulous control over several parameters is essential:
-
Acid Catalyst: The choice and concentration of the acid catalyst (both Brønsted and Lewis acids are used) are critical.[2] Too strong an acid or too high a concentration can promote side reactions and degradation. Polyphosphoric acid (PPA) is often effective for challenging cyclizations.[10]
-
Temperature: The reaction requires elevated temperatures for the cyclization to proceed, but excessive heat can lead to byproduct formation.[9] Careful temperature monitoring and optimization are crucial.
-
Solvent: The choice of solvent can influence the solubility of intermediates and the reaction rate. High-boiling point solvents are often necessary to achieve the required reaction temperatures.
-
Purity of Starting Materials: Impurities in the starting phenylhydrazine or the carbonyl compound can significantly impact the reaction outcome, leading to unwanted side reactions.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 6-chloro-7-fluoro-1H-indole, with a focus on the Fischer indole synthesis route.
Problem 1: Low or No Product Formation
Possible Cause A: Incomplete Phenylhydrazone Formation
-
Explanation: The first step of the Fischer indole synthesis is the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[2] This reaction is a reversible equilibrium. If this step is inefficient, the overall yield will be low.
-
Solutions:
-
pH Control: Ensure the reaction medium is slightly acidic to catalyze the condensation without protonating the hydrazine excessively, which would render it non-nucleophilic.
-
Water Removal: The condensation reaction produces water. Removing this water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the product.
-
Pre-formation and Isolation: Consider forming and isolating the phenylhydrazone intermediate before proceeding with the cyclization step. This allows for purification and ensures the quality of the intermediate.
-
Possible Cause B: Failure of the Cyclization Step
-
Explanation: The key[6][6]-sigmatropic rearrangement and subsequent cyclization are often the highest energy barrier steps in the Fischer indole synthesis.[7] The electron-withdrawing halogen substituents on the target molecule can make this step particularly challenging.
-
Solutions:
-
Catalyst Optimization: Experiment with a range of acid catalysts. While strong Brønsted acids like sulfuric acid or hydrochloric acid are common, Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be effective.[2] Polyphosphoric acid (PPA) is a strong dehydrating agent and acid catalyst that can be particularly useful for difficult cyclizations.[10]
-
Temperature and Reaction Time: Systematically vary the reaction temperature and time. A higher temperature may be required to overcome the activation energy, but prolonged heating can lead to degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields by providing rapid and uniform heating.
-
Problem 2: Formation of Multiple Byproducts and Purification Challenges
Possible Cause: Isomer Formation and Side Reactions
-
Explanation: If an unsymmetrical ketone is used in the Fischer indole synthesis, two different enamine intermediates can form, leading to a mixture of isomeric indole products.[8] Additionally, the harsh acidic and thermal conditions can promote various side reactions, including N-N bond cleavage in the hydrazone intermediate, leading to the formation of aniline and other byproducts.[11]
-
Solutions:
-
Choice of Carbonyl Compound: If possible, use a symmetrical ketone or an aldehyde to avoid the formation of regioisomers. If an unsymmetrical ketone is necessary, be prepared for a more challenging purification.
-
Milder Reaction Conditions: Explore milder catalysts and lower reaction temperatures. Some modern variations of the Fischer indole synthesis utilize catalysts that can operate under less harsh conditions.[9]
-
Purification Strategy: Column chromatography is often necessary to separate the desired product from byproducts. A systematic approach to solvent system selection for chromatography is essential. High-Performance Liquid Chromatography (HPLC) may be required for highly pure material.[12]
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of 6-chloro-7-fluoro-1H-indole.
Caption: A decision-making workflow for troubleshooting low yields.
Optimized Protocol: Modified Fischer Indole Synthesis
This protocol is a starting point and may require optimization based on your specific laboratory conditions and analytical observations.
Step 1: Phenylhydrazone Formation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluorophenylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Add the desired carbonyl compound (e.g., pyruvic acid or an appropriate ketone, 1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting phenylhydrazine is consumed.[13]
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the phenylhydrazone.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The intermediate can be used in the next step without further purification if it is of sufficient purity.
Step 2: Indole Cyclization
-
Place the dried phenylhydrazone (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-20 eq by weight) and heat the mixture with stirring to 100-140 °C. Caution: The reaction can be exothermic.
-
Monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel to obtain the 6-chloro-7-fluoro-1H-indole.
Visualizing the Synthetic Workflow
Caption: A two-step workflow for the synthesis of 6-chloro-7-fluoro-1H-indole.
Comparative Data on Reaction Conditions
The following table summarizes various conditions that can be explored for the optimization of the Fischer indole synthesis, based on literature for similar compounds.
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Polyphosphoric Acid (PPA) | Neat | 100 - 160 | 40 - 70% | Highly effective for deactivated systems, acts as both solvent and catalyst.[10] |
| Zinc Chloride (ZnCl₂) | Acetic Acid | 100 - 120 | 30 - 60% | Common Lewis acid catalyst, can be less harsh than PPA.[2] |
| Sulfuric Acid (H₂SO₄) | Ethanol/Water | 80 - 100 | 25 - 55% | Classic Brønsted acid conditions, risk of sulfonation and other side reactions. |
| Acetic Acid | Acetic Acid | 118 (Reflux) | 20 - 50% | Milder conditions, may require longer reaction times.[13] |
This guide provides a foundational framework for addressing the challenges associated with the synthesis of 6-chloro-7-fluoro-1H-indole. Successful synthesis will ultimately depend on careful experimentation and optimization of the parameters outlined.
References
- J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- OrgoSolver. (n.d.). Bartoli Indole Synthesis (o-Nitroarene + Vinyl Grignard).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
- Benchchem. (n.d.). Application Notes and Protocols: 6-Chloro-7-fluoroindoline-2,3-dione in Organic Synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Benchchem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- Grokipedia. (n.d.). Bartoli indole synthesis.
- Gabdulkhaev, A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3536.
- Wikipedia. (2023, November 29). Bartoli indole synthesis.
- ResearchGate. (n.d.). Bartoli Indole Synthesis.
- ResearchGate. (n.d.). Madelung Indole Synthesis.
- ResearchGate. (2025, August 5). Synthesis of 5-chloro-7-azaindoles by Fischer reaction.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Douglas, C. J., & Kirsch, D. R. (2009). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 74(18), 7064–7071.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgosolver.com [orgosolver.com]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 6-chloro-7-fluoro-1H-indole: A Technical Support Guide for Scalable Production
Introduction: The successful scale-up of 6-chloro-7-fluoro-1H-indole, a key heterocyclic scaffold in modern medicinal chemistry, presents a significant challenge for researchers and drug development professionals. Its unique substitution pattern, while desirable for its influence on physicochemical and biological properties, introduces complexities in synthesis that can lead to issues with yield, purity, and process safety.[1] This technical support center provides a comprehensive guide to troubleshooting common scalability issues encountered during its production, grounded in established chemical principles and process safety management.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing 6-chloro-7-fluoro-1H-indole on a larger scale?
A1: Two primary routes are generally considered for the synthesis of this and structurally similar indoles: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The Leimgruber-Batcho is often favored for scalability due to its milder reaction conditions and typically higher regioselectivity, which simplifies purification.[2][3][4] The Fischer synthesis, while classic, can present challenges with harsh acidic conditions and potential side reactions at elevated temperatures.[5]
Q2: My Leimgruber-Batcho synthesis is showing low conversion in the final reductive cyclization step. What are the likely causes?
A2: Low conversion in the reductive cyclization of the intermediate enamine is a common bottleneck. Key factors to investigate include:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is not poisoned. The starting o-nitrotoluene or impurities can affect catalyst performance. Raney nickel is also a common choice, and its activity can vary between batches.[2]
-
Reducing Agent Stoichiometry: If using a chemical reducing agent like sodium hydrosulfite or iron in acetic acid, ensure the stoichiometry is correct and that the reagent is of good quality.[2]
-
Reaction Temperature and Pressure: For catalytic hydrogenations, ensure adequate hydrogen pressure and temperature to drive the reaction to completion.
-
pH of the Reaction Mixture: The pH can influence the rate of cyclization. Ensure it is within the optimal range for the chosen reducing agent.
Q3: I am observing significant impurity formation in my Fischer indole synthesis. How can I improve the purity of my crude product?
A3: Impurity formation in the Fischer synthesis is often due to the harsh, acidic conditions and high temperatures required.[5] Common impurities can include regioisomers if the ketone used is unsymmetrical, or products of acid-catalyzed degradation. To mitigate this:
-
Control the Temperature: Overheating can lead to side reactions. A systematic optimization of the reaction temperature is crucial.[6]
-
Choice of Acid Catalyst: The strength and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids) can significantly impact the impurity profile.[5] Sometimes, a milder acid or a lower concentration can improve selectivity.
-
Starting Material Purity: Ensure the (2-chloro-3-fluorophenyl)hydrazine precursor is of high purity, as impurities can be carried through and complicate the purification.
Q4: What is the most scalable method for purifying 6-chloro-7-fluoro-1H-indole to >99% purity?
A4: While column chromatography is effective at the lab scale, it is often not economically viable for large-scale production. A combination of crystallization and distillation is typically preferred.
-
Crystallization: This is a powerful technique for achieving high purity.[7][8] A systematic solvent screening is necessary to find a system that provides good recovery and effectively rejects key impurities. It may be necessary to perform a multi-step crystallization or use an anti-solvent to improve the yield.[7]
-
Vacuum Distillation: This can be effective if the boiling points of the indole and its impurities are sufficiently different.[6][9] However, many indole derivatives have high boiling points and can be prone to decomposition at elevated temperatures.
Q5: Are there significant safety concerns when scaling up the production of 6-chloro-7-fluoro-1H-indole?
A5: Yes, there are several critical safety considerations for both the Fischer and Leimgruber-Batcho routes.
-
Thermal Runaway: The cyclization step in the Fischer indole synthesis can be highly exothermic, posing a risk of thermal runaway, especially at scale.[10][11][12] Proper engineering controls, such as controlled addition of reagents and adequate cooling capacity, are essential. A thorough thermal hazard assessment is strongly recommended before any scale-up.
-
Hazardous Reagents: The Fischer route uses substituted hydrazines, which are often toxic and require careful handling.[13][14][15][16] The Leimgruber-Batcho route may use pyrophoric catalysts like Raney nickel and flammable solvents. Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment.
-
Gas Evolution: The reductive cyclization in the Leimgruber-Batcho synthesis, especially when using hydrazine, can generate significant amounts of nitrogen gas.[2] The reaction vessel must be properly vented to avoid pressure buildup.
Troubleshooting Guides
Guide 1: Low Yield in Leimgruber-Batcho Synthesis
This guide provides a systematic approach to diagnosing and resolving low-yield issues in the two-step Leimgruber-Batcho synthesis of 6-chloro-7-fluoro-1H-indole from 3-chloro-2-fluoro-6-nitrotoluene.
Step 1: Enamine Formation
The first step is the condensation of the o-nitrotoluene with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the enamine.
-
Problem: Incomplete conversion to the enamine.
-
Root Cause Analysis:
-
Reagent Quality: DMF-DMA is moisture-sensitive. Ensure it is fresh and handled under anhydrous conditions.
-
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Ensure the reaction is heated sufficiently.
-
Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion.
-
-
Troubleshooting Protocol:
-
Dry all glassware and solvents thoroughly before use.
-
Use freshly opened or properly stored DMF-DMA.
-
Increase the reaction temperature in 10°C increments, monitoring for byproduct formation.
-
Consider the use of a catalytic amount of a secondary amine like pyrrolidine, which can accelerate enamine formation.[2]
-
-
Step 2: Reductive Cyclization
The enamine is then reduced and cyclized to the indole.
-
Problem: Low yield in the final indole product.
-
Root Cause Analysis:
-
Catalyst Deactivation: If using catalytic hydrogenation, the catalyst may be poisoned.
-
Inefficient Reduction: The chosen reducing agent may not be effective for this substrate.
-
Side Reactions: The intermediate amino-enamine may be unstable and prone to polymerization or other side reactions.
-
-
Troubleshooting Protocol:
-
Catalyst Screening: If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, Pt/C, Raney Ni) and solvent systems.
-
Alternative Reducing Agents: Evaluate other reducing systems such as iron powder in acetic acid, stannous chloride, or sodium hydrosulfite.[2]
-
One-Pot Procedure: Consider a one-pot modification where the enamine is not isolated. This can sometimes improve yields by minimizing the handling of the potentially unstable intermediate.[3]
-
-
Decision Tree for Low Yield in Leimgruber-Batcho Synthesis:
Caption: Workflow for assessing and mitigating thermal risks during scale-up.
Data Summary Table
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis | Key Considerations for Scale-up |
| Starting Materials | o-Nitrotoluene derivative | Phenylhydrazine derivative | Availability, cost, and toxicity of starting materials. |
| Key Reagents | DMF-DMA, Reducing agent (e.g., Pd/C, Ra-Ni, Fe) | Strong acid (e.g., PPA, H₂SO₄) | Safe handling of pyrophoric catalysts and corrosive acids. |
| Reaction Conditions | Milder, often lower temperatures | Harsh, high temperatures required | High temperatures increase the risk of side reactions and thermal runaway. |
| Regioselectivity | Generally excellent | Can be poor with unsymmetrical ketones | Poor regioselectivity leads to difficult and costly purification. |
| Common Issues | Catalyst poisoning, incomplete reduction | Low yields, byproduct formation, thermal runaway | Each route has distinct and predictable failure modes. |
| Scalability | Generally considered more scalable | Can be challenging due to safety and purity concerns | The Leimgruber-Batcho is often preferred for industrial applications. |
References
-
Wikipedia. Leimgruber–Batcho indole synthesis. [Link]
- Wang, B., et al. (2013). One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batcho indole synthesis. RSC Advances, 3(48), 25855-25860.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis.
- Garg, N. K., & Sarpong, R. (2011). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 16(9), 7597-7627.
- UREIKO. 6-Chloro-7-Fluoro-1H-Indole CAS No.: 259860-04-3.
- Google Patents. (2016). Method for industrially preparing 7-fluoroindole. CN105622482A.
- Google Patents. (2012). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.
- Google Patents. (2012). Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine. CN102702066A.
- Chemospecific. (2020, March 22). Amazing Chemistry Behind The Batcho-Leimgruber Reaction! [Video]. YouTube.
- ChemWis. (2024, December 13).
- Wang, Y., et al. (2022). Experimental Study on Thermal Runaway Behavior of Lithium-Ion Battery and Analysis of Combustible Limit of Gas Production. Applied Sciences, 12(19), 9576.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- TCI Chemicals. (2-Chloro-3-fluorophenyl)
- ResearchGate. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- Fisher Scientific. (2025).
- Lee, S., et al. (2022).
- Benchchem. Application Notes and Protocols: 6-Chloro-7-fluoroindoline-2,3-dione in Organic Synthesis.
- ResearchGate. (2014). Three-Component Fischer Indole Synthesis.
- Diva-portal.org. (2018). Synthesis of 5-Fluoroindole-5-13C.
- Thermo Fisher Scientific. (2025).
- PubMed. (2022).
- PubMed. (2021).
- Royal Society of Chemistry. (2014).
- National Center for Biotechnology Information. (2012). 6-Fluoro-1H-indole-3-carboxylic acid.
- MDPI. (2022).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorophenylhydrazine Hydrochloride, 97%.
- National Renewable Energy Laboratory. (2022).
- Google Patents. (2009). Synthetic method of 6-fluoroindole-3-acetonitrile. CN101531624A.
- ResearchGate. (2022).
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.
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Improving solubility of 6-chloro-7-fluoro-1H-indole for biological assays
Executive Summary & Compound Profile
The Challenge:
6-chloro-7-fluoro-1H-indole (CAS: 259860-04-3) presents a classic "brick dust" profile in biological media.[1] The indole core is planar and electron-rich, encouraging
The Consequence: Direct dilution from 100% DMSO stocks into aqueous media (cell culture media or assay buffer) often triggers immediate, microscopic precipitation. This leads to:
-
False Negatives: The compound precipitates before reaching the target.[1]
-
False Positives: Aggregates cause non-specific protein adsorption or light scattering in optical assays.[1]
-
High Variability: Inconsistent concentration across replicates.[1]
Technical Snapshot
| Property | Value / Characteristic | Implication for Assays |
| Molecular Weight | 169.58 g/mol | Small molecule, high diffusion rate if soluble.[1] |
| Predicted LogP | ~2.8 - 3.2 | Moderate-High Lipophilicity.[1] Requires organic co-solvent.[1] |
| pKa (Indole NH) | ~16 (Estimated) | Do not use pH adjustment. It is too weak of an acid to deprotonate in physiological ranges.[1] |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Soluble >50 mM.[1] Hygroscopic (absorbs water from air).[1] |
| Secondary Solvent | Ethanol | Soluble, but often more toxic to cells than DMSO.[1] |
| Aqueous Solubility | Poor (< 10 | Requires carrier molecules or intermediate dilution steps.[1] |
Core Protocols: Solubilization Strategies
Strategy A: The "Intermediate Shift" Dilution (Standard)
Best for: High-throughput screening (HTS), enzymatic assays, and short-term cell assays.
The Logic:
Directly spiking 1
Workflow Diagram:
Caption: Two-step dilution minimizes kinetic precipitation shock compared to direct spiking.[1]
Step-by-Step Protocol:
-
Stock Prep: Dissolve solid 6-chloro-7-fluoro-1H-indole in anhydrous DMSO to 10 mM . Vortex until absolutely clear.
-
Tip: If the solution is hazy, sonicate at 37°C for 5 minutes.
-
-
Intermediate Dilution (10x):
-
Final Assay Dilution (1x):
-
Add the Intermediate solution to your assay wells (e.g., 10
L intermediate + 90 L cells). -
Final Concentration: 100
M compound in 1% DMSO.[1]
-
Strategy B: Cyclodextrin Complexation (Advanced)
Best for: Long-term cell culture, in vivo studies, or when DMSO toxicity is a concern.
The Logic:
Hydroxypropyl-
Mechanism of Action:
Caption: HP-
Step-by-Step Protocol:
-
Vehicle Preparation: Prepare a 20% (w/v) HP-
-CD solution in sterile water or PBS.[1] Filter sterilize (0.22 m).[1] -
Compound Dissolution:
-
Complexation:
-
Add the DMSO concentrate dropwise to the 20% HP-
-CD vehicle under constant agitation (magnetic stir bar) at room temperature. -
Stir for 1 hour.
-
Target: Final DMSO concentration should be < 5%.[1]
-
-
Usage: This stock can now be diluted directly into media with significantly reduced precipitation risk.[1]
Troubleshooting & FAQs
Q1: I see crystals in my wells after 24 hours. What happened? A: This is "time-dependent precipitation."[1] The compound was likely supersaturated at T=0.[1]
-
Fix: Lower your final concentration. If you are at 100
M, drop to 50 M.[1] -
Fix: Check your plasticware. Indoles adhere avidly to Polystyrene (PS).[1] Switch to Low-Binding Polypropylene (PP) plates or treat wells with a blocking protein (BSA/FBS) before adding the compound to occupy surface binding sites.[1]
Q2: My IC50 curve is flat or noisy. A: This indicates the compound has crashed out at higher concentrations, reducing the effective dose.
-
Diagnostic: Centrifuge your "soluble" stock at 10,000 x g for 10 minutes. Measure the concentration of the supernatant by UV/Vis absorbance (approx 280-290 nm for indoles). If the absorbance drops, you have precipitation.
Q3: Can I use acid to dissolve it? A: No. While indoles have a nitrogen, it is not basic (the lone pair is part of the aromatic system). Protonating C3 requires strong mineral acids, which destroys biological samples.[1] Deprotonating the NH requires strong bases (pH > 16).[1] Stick to neutral pH with co-solvents.[1]
Q4: Is the fluorine atom affecting solubility? A: Yes. Fluorine acts as a hydrogen bond acceptor but generally increases lipophilicity compared to hydrogen.[1] However, it also increases metabolic stability (blocking the 7-position from metabolism).[1] The solubility trade-off is usually managed via the DMSO/Cyclodextrin methods described above.[1]
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility and Permeability.[1] NCBI Bookshelf.[1] Available at: [Link]
-
PubChem. Compound Summary: 6-chloro-7-fluoro-1H-indole (CID 22612745).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Validating HP-
-CD for lipophilic drugs). -
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Source for LogP and solubility causality in drug discovery).
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-chloro-7-fluoro-1H-indole
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
6-chloro-7-fluoro-1H-indole is a key heterocyclic building block in modern medicinal chemistry. It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including novel kinase inhibitors and other targeted therapies.[1] Given its role in drug synthesis, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and consistency of the final drug product. Even trace impurities can potentially alter the pharmacological or toxicological profile of an API or interfere with downstream synthetic steps.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of 6-chloro-7-fluoro-1H-indole. We will explore the causality behind the selection of different stationary phases and mobile phase strategies, present detailed experimental protocols, and offer a comparative analysis of their performance based on key chromatographic parameters. This document is designed to equip researchers, analytical chemists, and drug development professionals with the technical insights needed to select and implement a robust, reliable, and fit-for-purpose HPLC method.
The Foundation of Method Development: Understanding the Analyte and Potential Impurities
The molecular structure of 6-chloro-7-fluoro-1H-indole—a moderately non-polar indole core with two halogen substituents—guides our chromatographic strategy. The primary goal is to develop a stability-indicating method , a core concept in pharmaceutical analysis. This means the method must be able to separate the main compound from any potential process-related impurities (e.g., starting materials, regioisomers) and degradation products that could arise under stress conditions (e.g., acid, base, oxidation, heat, light).[4] Forced degradation studies are essential for generating these potential degradants and validating the method's specificity.[4][5][6]
Our comparative analysis will focus on two RP-HPLC methods that employ different stationary phase chemistries to offer alternative selectivity, a crucial factor in resolving closely eluting impurities.[7]
-
Method A: The Industry Workhorse (C18 Column with Gradient Elution) : Utilizes a traditional octadecylsilane (C18) column, renowned for its hydrophobic retention and versatility.[8] A gradient elution is employed to ensure elution of a wide range of potential impurities with varying polarities within a reasonable timeframe.
-
Method B: Alternative Selectivity (Phenyl-Hexyl Column with Isocratic Elution) : Employs a phenyl-hexyl stationary phase, which provides unique π-π interactions in addition to hydrophobic interactions. This can significantly alter the elution order and improve the resolution of aromatic or unsaturated impurities that may co-elute on a C18 column. An isocratic method is developed for simplicity and robustness, suitable for routine quality control.
Method A: High-Resolution Purity Profiling with a C18 Column
Causality and Rationale
The C18 stationary phase is the most widely used in RP-HPLC due to its strong retention of non-polar and moderately polar compounds.[8][9] For 6-chloro-7-fluoro-1H-indole, the C18 phase provides robust hydrophobic interactions with the indole ring system. The choice of a gradient elution, starting with a higher percentage of aqueous mobile phase and gradually increasing the organic solvent, is deliberate.[10][11] This approach allows for the effective separation of more polar impurities that elute early, while also ensuring that any less polar, late-eluting impurities are cleared from the column, preventing carryover and providing a comprehensive purity profile. The use of a mild acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[12][13]
Detailed Experimental Protocol: Method A
1. Chromatographic System:
-
HPLC System: A quaternary or binary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 (L1), 4.6 x 150 mm, 3.5 µm particle size.
-
Column Temperature: 35 °C.
-
Autosampler Temperature: 10 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm (Indole chromophore absorbance).[14]
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
4. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve 6-chloro-7-fluoro-1H-indole reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
5. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria established by guidelines such as USP <621>.[2][15][16]
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
-
Theoretical Plates (N): ≥ 5000
-
Method B: Orthogonal Selectivity for Routine QC using a Phenyl-Hexyl Column
Causality and Rationale
While C18 columns separate primarily based on hydrophobicity, Phenyl-Hexyl columns introduce an additional separation mechanism: π-π interactions. The phenyl rings in the stationary phase can interact with the aromatic indole ring of the analyte and any aromatic impurities. This "orthogonal" selectivity is invaluable for resolving impurities that have similar hydrophobicity but different aromatic character, which might otherwise be difficult to separate on a C18 column. An isocratic elution—using a constant mobile phase composition—is chosen for this method to enhance its simplicity, robustness, and transferability, making it ideal for a routine quality control environment where speed and reliability are paramount.[17] The mobile phase composition is carefully optimized to achieve adequate retention of the main peak while ensuring good resolution from its closest impurities in a shorter run time.[10]
Detailed Experimental Protocol: Method B
1. Chromatographic System:
-
HPLC System: An isocratic or binary HPLC system with a UV/Vis detector.
-
Column: Phenyl-Hexyl (L11), 4.6 x 100 mm, 3.0 µm particle size.
-
Column Temperature: 40 °C.
-
Autosampler Temperature: 10 °C.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm.
2. Mobile Phase Preparation:
-
Mobile Phase: A pre-mixed and degassed solution of 55% Acetonitrile and 45% Water containing 10 mM Ammonium Acetate, pH adjusted to 5.0 with Acetic Acid.
3. Isocratic Elution Program:
-
The analysis is run under isocratic conditions for a total of 10 minutes.
4. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Prepare a 0.5 mg/mL solution as described in Method A.
-
Sample Solution: Prepare the test sample as described in Method A.
5. System Suitability Test (SST):
-
Perform SST as described in Method A, using the same acceptance criteria.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for HPLC purity assessment, which is a self-validating process when system suitability tests are incorporated.
Caption: General workflow for HPLC purity analysis.
Comparative Performance Analysis
To provide a clear comparison, the performance of both methods was evaluated using a spiked sample of 6-chloro-7-fluoro-1H-indole containing two known, structurally similar impurities (Impurity 1: more polar; Impurity 2: less polar, aromatic). The following table summarizes the hypothetical but realistic performance data.
| Parameter | Method A (C18, Gradient) | Method B (Phenyl-Hexyl, Isocratic) | Rationale for Performance |
| Analysis Time | 25 min | 10 min | Isocratic methods are inherently faster than gradient methods that require re-equilibration. |
| Resolution (Rs) - Main Peak / Impurity 1 | 3.5 | 3.1 | The high aqueous start of the gradient provides excellent separation for early-eluting polar impurities. |
| Resolution (Rs) - Main Peak / Impurity 2 | 2.1 | 4.2 | The π-π interactions of the Phenyl-Hexyl phase provide superior selectivity for the aromatic impurity. |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | Both methods produce excellent peak shape, well within the acceptable limit of ≤ 1.5. |
| Robustness | Good | Excellent | Isocratic methods are generally more robust and less susceptible to variations in pump performance. |
| Intended Use | Method Development, Forced Degradation, Full Profile | Routine QC, High-Throughput Screening | Method A is comprehensive; Method B is optimized for speed and reliability. |
Discussion and Recommendations
The choice between Method A and Method B is not about which is definitively "better," but which is more suitable for its intended purpose, a key principle of analytical procedure validation outlined in ICH Q2(R1).[18][19][20]
Method A (C18, Gradient) is the superior choice for method development, characterization, and stability studies . Its gradient nature provides a comprehensive scan of the sample's purity profile, ensuring that both highly polar and non-polar impurities are detected. This makes it the ideal tool for analyzing samples from forced degradation studies, where the polarity of degradation products is unknown.[4] The high resolution for polar impurities is a distinct advantage in this context.
Method B (Phenyl-Hexyl, Isocratic) excels as a routine quality control (QC) method . Its significantly shorter analysis time increases laboratory throughput. More importantly, its enhanced selectivity for a critical aromatic impurity (Impurity 2) demonstrates the power of using orthogonal column chemistries. If such an impurity is a known process-related impurity that needs to be carefully monitored, Method B would be the more reliable choice for its quantification. The simplicity and robustness of the isocratic method also lead to better method transferability between different laboratories and instruments.
A Holistic Approach: In a comprehensive drug development program, both methods would be valuable. Method A would be used to develop the initial understanding of the impurity profile and to validate the method as stability-indicating. Once the critical impurities are identified, a more streamlined and robust method like Method B could be developed and validated for routine release testing. This dual-method strategy embodies a lifecycle approach to analytical method management, ensuring both comprehensive characterization and efficient, reliable quality control.
Conclusion
The purity assessment of 6-chloro-7-fluoro-1H-indole requires a well-designed and validated HPLC method. This guide has compared two robust RP-HPLC approaches, a versatile C18 gradient method and a rapid, selective Phenyl-Hexyl isocratic method. By understanding the underlying principles of chromatographic separation—hydrophobicity and π-π interactions—and aligning the method's characteristics with its intended purpose, scientists can confidently ensure the quality and consistency of this critical pharmaceutical intermediate. The implementation of rigorous system suitability tests and adherence to regulatory guidelines like ICH Q2(R1) and USP <621> are paramount in establishing a self-validating system that guarantees the trustworthiness of the analytical data.[2][15][18][19]
References
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Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
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Leja, K., et al. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Retrieved from [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
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Lazarov, N. L., et al. (n.d.). Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection. PubMed. Retrieved from [Link]
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Leja, K., et al. (2015, August 6). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. Retrieved from [Link]
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Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]
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Macheroux, P., et al. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. Retrieved from [Link]
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Oblovatskaya, E. D., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Retrieved from [Link]
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Leja, K., et al. (2015). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Retrieved from [Link]
-
Nakurte, I., et al. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). PubMed. Retrieved from [Link]
-
Chromatography Forum. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
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Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International - Chromatography Online. Retrieved from [Link]
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Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Retrieved from [Link]
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SIELC. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
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Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
United States Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY. Retrieved from [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
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UREIKO. (n.d.). 6-Chloro-7-Fluoro-1H-Indole CAS No.: 259860-04-3. Retrieved from [Link]
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Alsante, K. M., et al. (2015, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]
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Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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Bhaskar, R., et al. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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A Researcher's Guide to Validating the Mechanism of Action of Novel 6-chloro-7-fluoro-1H-indole Kinase Inhibitors
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of novel therapeutic candidates, using a representative 6-chloro-7-fluoro-1H-indole derivative, hereafter designated as CFI-1 , as a case study. The indole scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous kinase inhibitors.[1][2][3] The unique halogenation pattern of the 6-chloro-7-fluoro-1H-indole series suggests potential for high-affinity and selective interactions within the ATP-binding pockets of protein kinases.[4][5]
Our central hypothesis is that CFI-1 acts as a selective inhibitor of a specific receptor tyrosine kinase (RTK) pathway , a common mechanism for indole-based anticancer agents.[6] This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged validation strategy that moves from broad, unbiased target discovery to specific, hypothesis-driven confirmation. This approach ensures scientific rigor and provides a self-validating system, where data from orthogonal methods converge to build a high-confidence MoA model.
The Validation Funnel: A Stepwise Approach to MoA Deconvolution
Effective MoA validation follows a logical progression, starting with broad, unbiased methods to identify potential protein targets and progressively narrowing the focus to quantify and confirm the functional consequences of the drug-target interaction. This "funnel" approach is critical for de-risking drug candidates early in the discovery pipeline.
Caption: A logical workflow for MoA validation, from broad screening to specific functional assays.
Phase 1: Unbiased Target Identification and In-Cellulo Engagement
The foundational step is to identify the direct molecular targets of CFI-1 within the complex environment of the cellular proteome. We will employ two orthogonal, industry-standard techniques to generate a high-confidence list of potential targets.
Chemoproteomics with Kinobeads: Profiling the Kinase Interactome
Expertise & Rationale: Protein kinases are a primary target class for indole-based molecules.[1][2] A kinobeads pulldown assay is a powerful chemoproteomic method used to profile the interactions of a compound against a large portion of the kinome in a single experiment.[7] This technique involves broad-spectrum kinase inhibitors immobilized on beads to enrich kinases from a cell lysate. By pre-incubating the lysate with CFI-1, we can perform a competitive binding experiment; kinases that CFI-1 binds to will not be captured by the beads. Subsequent analysis by mass spectrometry reveals the specific targets of our compound.[7][8]
Experimental Protocol: Kinobeads Pulldown Assay
-
Cell Culture & Lysis: Culture a relevant cancer cell line (e.g., K562, Jurkat) to ~80% confluency. Harvest and lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% IGEPAL CA-630, protease/phosphatase inhibitors).[9]
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 20,000g for 10 min, then 100,000g for 1 hr) at 4°C to pellet insoluble material and clarify the supernatant.[9] Determine protein concentration using a Bradford assay.
-
Competitive Binding: Aliquot 1 mg of protein lysate per condition. Treat aliquots with either DMSO (vehicle control) or varying concentrations of CFI-1 (e.g., 0.1 µM, 1 µM, 10 µM) for 1 hour at 4°C with rotation.
-
Kinase Enrichment: Add the pre-treated lysate to equilibrated kinobeads (e.g., a mixture of broad-spectrum immobilized inhibitors). Incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind the beads.[8][10]
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer and then a high-salt buffer (e.g., 50mM HEPES pH 7.5, 600mM NaCl) to remove non-specific binders.[10]
-
Elution & Digestion: Elute bound proteins and perform on-bead tryptic digestion overnight at 37°C.[10]
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase in the CFI-1-treated samples relative to the DMSO control. A dose-dependent reduction in a kinase's signal indicates it is a target of CFI-1.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Live Cells
Expertise & Rationale: While kinobeads analysis is powerful, it is performed on cell lysates, which disrupts the native cellular architecture. The Cellular Thermal Shift Assay (CETSA) is an essential orthogonal method that confirms direct drug-target binding within intact, living cells.[11][12] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[12] This provides unequivocal evidence of target engagement in a physiologically relevant context.[13][14]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with either DMSO or a saturating concentration of CFI-1 for 2 hours at 37°C.[13]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a PCR machine, followed by controlled cooling.[13]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, aggregated proteins by centrifugation at high speed.[11]
-
Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western Blot or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both DMSO and CFI-1 treated samples. A rightward shift in the melting curve for the CFI-1-treated sample confirms target stabilization and engagement.
Phase 2: Quantitative Analysis of the Drug-Target Interaction
Once a primary target is identified (e.g., from Kinobeads) and confirmed to be engaged in cells (via CETSA), the next crucial step is to quantify the binding affinity and kinetics. These parameters are fundamental for building structure-activity relationships (SAR) and predicting in vivo pharmacodynamics.[15][16]
Expertise & Rationale: An IC50 value from a biochemical assay provides a measure of potency, but it doesn't describe the dynamics of the interaction. Drug-target residence time, determined by the dissociation rate (k_off), is often a better predictor of clinical efficacy.[17][18] A compound with a slow k_off (long residence time) can maintain target inhibition even after the systemic concentration of the drug has decreased.[17]
Comparison of CFI-1 with a Known VEGFR-2 Inhibitor
Let's assume our Phase 1 experiments identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-known RTK involved in angiogenesis, as the primary target of CFI-1.[19] We will compare CFI-1's performance against Sunitinib, an approved multi-kinase inhibitor with a related indolinone core that also targets VEGFR-2.[1]
| Parameter | CFI-1 (Hypothetical Data) | Sunitinib (Reference) | Negative Control | Method | Rationale |
| VEGFR-2 IC50 | 15 nM | 9 nM | > 50 µM | In Vitro Kinase Assay | Measures potency against the isolated enzyme. |
| CETSA Shift (ΔT_m) | +5.2 °C | +6.1 °C | No Shift | Western Blot / MS | Confirms target stabilization in a cellular context. |
| Affinity (K_d) | 8 nM | 5 nM | No Binding | Surface Plasmon Resonance | Measures the equilibrium dissociation constant. |
| Residence Time (1/k_off) | 95 min | 110 min | N/A | Surface Plasmon Resonance | Quantifies the duration of the drug-target complex.[18] |
Phase 3: Validating the Impact on Cellular Signaling
Confirming that CFI-1 binds to VEGFR-2 with high affinity is not sufficient. We must prove that this binding event translates into a functional consequence—namely, the inhibition of the downstream signaling cascade.
Expertise & Rationale: Receptor tyrosine kinases like VEGFR-2 initiate a signaling cascade upon activation, which involves the phosphorylation of numerous downstream proteins.[19] Quantitative phosphoproteomics is an unbiased and powerful mass spectrometry-based technique that allows us to globally measure changes in protein phosphorylation across the proteome following drug treatment.[20][21] This method provides a detailed "fingerprint" of the drug's effect on cellular signaling, confirming on-target pathway inhibition and revealing potential off-target effects.[22]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. news-medical.net [news-medical.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]
- 19. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 20. Deep Learning in Phosphoproteomics: Methods and Application in Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphotyrosine-based Phosphoproteomics for Target Identification and Drug Response Prediction in AML Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Cross-validation of analytical methods for 6-chloro-7-fluoro-1H-indole
CAS: 259860-04-3 | Formula: C₈H₅ClFN | MW: 169.58 g/mol [1][2]
Executive Summary
This guide provides a technical comparison of analytical methodologies for 6-chloro-7-fluoro-1H-indole , a critical scaffold in the synthesis of kinase inhibitors and antiviral agents.[2] The unique 6,7-dihalogenation pattern introduces specific steric and electronic challenges that complicate standard indole analysis.
We evaluate three orthogonal techniques: RP-HPLC-UV (Routine QC), GC-MS (Volatile Impurity Profiling), and qNMR (Primary Standard Qualification). The core objective is to demonstrate how to cross-validate these methods to ensure specific detection of regioisomeric impurities (e.g., 4-chloro or 5-fluoro isomers) and accurate potency assignment.
The Analytical Challenge
The primary challenge with 6-chloro-7-fluoro-1H-indole is distinguishing it from its positional isomers and synthesis byproducts.[2]
-
Regio-isomerism: Synthesis via Bartoli or Fischer indole cyclization often yields mixtures (e.g., 4-chloro-7-fluoro isomers) that co-elute on standard C18 columns.[2]
-
Acidity: The N-H proton is weakly acidic (pKa ~16), but the electron-withdrawing halogens increase acidity, affecting peak tailing on silica-based columns.
-
Thermal Instability: While relatively stable, di-haloindoles can undergo dehalogenation at high GC inlet temperatures.[2]
Method 1: RP-HPLC-UV (The Gold Standard)
Purpose: Routine purity assessment and reaction monitoring.[2]
Technical Rationale
Reversed-Phase HPLC is the preferred method due to its robustness.[2] We utilize a low-pH mobile phase to suppress the ionization of the indole nitrogen and any residual aniline precursors, sharpening peak shape. A Phenyl-Hexyl column is recommended over C18 for its superior ability to separate halogenated aromatic isomers via
Protocol
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 280 nm (Indole characteristic absorption) and 254 nm.[2]
-
Temperature: 30°C.
Validation Data (Representative)
| Parameter | Performance |
| Linearity (R²) | > 0.999 (Range: 10–500 µg/mL) |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL |
| Specificity | Resolution (Rs) > 2.0 between 6-Cl and 4-Cl isomers |
| Precision (RSD) | < 0.5% (n=6 injections) |
Method 2: GC-MS (The Orthogonal Check)
Purpose: Detection of volatile organic impurities (VOIs) and confirmation of halogenation pattern via fragmentation.
Technical Rationale
GC-MS provides orthogonality to HPLC.[2] It is particularly useful for detecting residual halogenated anilines (starting materials) that may lack strong UV chromophores or co-elute in HPLC.[2] However, the injector temperature must be optimized to prevent thermal dehalogenation.
Protocol
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film).[2]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]
-
Inlet: Split 20:1 @ 220°C (Note: Keep <250°C to minimize degradation).
-
Oven: 60°C (1 min) → 20°C/min → 280°C (5 min).
-
Detection: EI Source (70 eV), Scan range 35–500 amu.[2]
Key MS Fragments
-
m/z 169/171: Molecular ion (
and due to isotope pattern).[2] -
m/z 134: Loss of Cl (M - 35).[2]
-
m/z 89: Indole ring fragmentation characteristic.
Method 3: qNMR (The Absolute Truth)
Purpose: Primary Reference Standard qualification (Potency Assignment).[2]
Technical Rationale
HPLC area % assumes all impurities have the same extinction coefficient as the main peak, which is rarely true. qNMR measures the molar ratio of the analyte to an internal standard (IS) based on proton integration, independent of optical properties. This "mass balance" method validates the HPLC potency.[2]
Protocol
-
Solvent: DMSO-
(Solubility is excellent; prevents exchange of NH proton).[2] -
Internal Standard: Maleic Acid (traceable purity) or 1,3,5-Trimethoxybenzene.[2]
-
Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (5 x T1).
-
Target Signals:
- 11.5 ppm (Broad s, 1H, N-H).
- 7.0–7.5 ppm (Aromatic protons, typically d or dd).[2]
Cross-Validation Strategy
The power of this guide lies in the Cross-Validation Workflow . We do not rely on a single method.[2] Instead, we use qNMR to assign the purity value to the "In-House Standard," which is then used to calibrate the HPLC method.
Comparative Analysis Table
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Use | Routine QC, Stability | Impurity ID, Residual Solvents | Absolute Purity (Potency) |
| Speed | Fast (15 min) | Medium (25 min) | Fast (10 min) |
| Sensitivity | High (ppm level) | High (ppb level) | Low (>1 mg required) |
| Selectivity | High (for isomers) | High (for volatiles) | Absolute (Structural) |
| Limitation | Requires Reference Std | Thermal degradation risk | Low sensitivity |
Analytical Decision Workflow (DOT Diagram)
Caption: Integrated analytical workflow demonstrating the orthogonality of qNMR (potency), HPLC (purity), and GC-MS (identity).
Detailed Impurity Fate Mapping
Understanding where impurities arise allows for targeted method development.[2] The diagram below maps the synthesis-to-analysis logic.
Caption: Impurity fate map showing which analytical technique is responsible for detecting specific synthesis byproducts.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][4][5][6] (2023).[2][7][5] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 351278 (6-Fluoroindole - Analogous Structure).[2] Retrieved from
-
Yuan, B. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[2][8] Pharm Anal Acta 13:674 (2022).[2][8] Retrieved from
-
Simmler, C., et al. Universal Quantitative NMR Analysis of Complex Natural Samples.[2] Current Opinion in Biotechnology (2014).[2] (Contextual reference for qNMR methodology).
Sources
- 1. 259860-04-3|6-Chloro-7-fluoro-1H-indole|BLD Pharm [bldpharm.com]
- 2. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. mastercontrol.com [mastercontrol.com]
- 7. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
